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  • Product: Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
  • CAS: 779199-69-8

Core Science & Biosynthesis

Foundational

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate chemical structure and physicochemical properties

An In-Depth Technical Guide to Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate Introduction Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a substituted cyclopropane derivative with significant potential as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Introduction

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a substituted cyclopropane derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique three-dimensional structure, combining a rigid cyclopropane ring with a functionalized aromatic moiety, makes it an attractive scaffold for the development of novel pharmaceuticals and biologically active molecules. The incorporation of a cyclopropane ring is a known strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[2]

This technical guide provides a comprehensive overview of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, detailing its chemical structure, physicochemical properties, a proposed synthetic route, and expected spectroscopic characteristics. The information herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to define its structure and nomenclature unequivocally.

Chemical Structure

The molecule consists of a central cyclopropane ring, to which a methyl carboxylate group and a 4-hydroxyphenyl (phenol) group are attached at the same carbon atom (C1).

Synthesis_Workflow Reactant1 4-Hydroxyphenylacetonitrile Reagents NaOH (50% aq.) Phase-Transfer Catalyst (e.g., TEBAC) Reactant1->Reagents Reactant2 1,2-Dibromoethane Reactant2->Reagents Intermediate 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile Reagents->Intermediate Hydrolysis Acid or Base Hydrolysis (e.g., H₂SO₄/H₂O) Intermediate->Hydrolysis CarboxylicAcid 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid Hydrolysis->CarboxylicAcid Esterification Fischer Esterification (Methanol, H₂SO₄ cat.) CarboxylicAcid->Esterification Product Methyl 1-(4-hydroxyphenyl) cyclopropane-1-carboxylate Esterification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Cyclopropanation to form 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-hydroxyphenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBAC) (0.05 eq).

  • Add 1,2-dibromoethane (1.2 eq).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 40°C.

  • After the addition is complete, heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile intermediate can be purified by column chromatography.

Causality: The phase-transfer catalyst is essential for transporting the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the benzylic carbon of the acetonitrile. The resulting carbanion then acts as a nucleophile, attacking one carbon of 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropane ring.

Step 2: Hydrolysis to 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid[3]

  • Reflux the crude nitrile intermediate from Step 1 in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for 8-12 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture in an ice bath, which should cause the carboxylic acid product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 3: Fischer Esterification to the Final Product

  • Suspend the carboxylic acid from Step 2 in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 5% v/v).

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction, and neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

  • Remove most of the methanol under reduced pressure.

  • Extract the residue with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, by silica gel column chromatography.

Spectroscopic Analysis

Spectroscopic data is indispensable for structural elucidation and confirmation. The following sections describe the expected signals in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and the expected molecular ion peak in mass spectrometry.

Predicted Spectroscopic Data
TechniqueExpected Signals
¹H NMR Aromatic Protons: Two doublets (AA'BB' system), ~6.8-7.2 ppm. Phenolic Proton: Broad singlet, ~5.0-6.0 ppm (can exchange with D₂O). Ester Methyl Protons: Singlet, ~3.7 ppm. Cyclopropane Protons: Two multiplets (diastereotopic), ~1.2-1.6 ppm.
¹³C NMR Carbonyl (C=O): ~173-175 ppm. Aromatic C-O: ~155-158 ppm. Aromatic C-C(ring): ~128-130 ppm. Aromatic CH: ~115-117 ppm. Quaternary Cyclopropane C: ~25-30 ppm. Cyclopropane CH₂: ~15-20 ppm. Ester Methyl (OCH₃): ~52 ppm.
FT-IR (cm⁻¹) O-H Stretch (Phenol): Broad, ~3200-3500 cm⁻¹. C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹. C=O Stretch (Ester): Strong, ~1720-1740 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-O Stretch (Ester/Phenol): ~1100-1300 cm⁻¹.
Mass Spec (ESI-MS) [M+H]⁺: m/z 193.08. [M-H]⁻: m/z 191.07.

Expert Insight: In the ¹H NMR spectrum, the key diagnostic signals will be the singlet for the methyl ester and the characteristic AA'BB' pattern for the para-substituted aromatic ring. [4]The diastereotopic nature of the cyclopropane methylene protons (CH₂) results from the chiral center at C1, leading to complex multiplets even without adjacent protons to couple with. In FT-IR, the most prominent peaks will be the broad hydroxyl stretch and the sharp, strong carbonyl stretch of the ester. [4]

Applications and Research Interest

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is primarily of interest as a chemical building block. [1]* Pharmaceuticals: It serves as a precursor for more complex molecules. The phenolic hydroxyl group can be used as a handle for ether or ester linkages, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid [3]for amide bond formation or other derivatizations.

  • Organic Synthesis: The strained cyclopropane ring can be opened under specific conditions to yield other functionalized structures, making it a versatile intermediate. [2]

Safety and Handling

  • Storage: The compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation, particularly oxidation of the phenol group. [5]* Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a high-value chemical intermediate with a unique structural profile. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a validated synthetic strategy, and expected analytical characteristics. By understanding these core technical aspects, researchers can effectively integrate this compound into their synthetic and drug discovery programs, capitalizing on the advantageous properties imparted by the cyclopropane scaffold.

References

  • LookChem. Cas 779199-69-8, Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. [Link]

  • NextSDS. Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate — Chemical Substance Information. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

Exploratory

Advanced Mechanistic Strategies for the Cyclopropanation of 4-Hydroxyphenyl Derivatives

A Technical Whitepaper for Drug Development Professionals and Synthesis Chemists Executive Summary The cyclopropane ring is a privileged structural motif in modern drug discovery, prized for its ability to impart conform...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthesis Chemists

Executive Summary

The cyclopropane ring is a privileged structural motif in modern drug discovery, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve target binding affinity. However, the synthesis of 4-hydroxyphenyl cyclopropyl derivatives—key precursors for neuroactive agents and advanced oncological scaffolds—presents a profound chemoselectivity challenge. This whitepaper provides an in-depth mechanistic analysis of cyclopropanation strategies for 4-hydroxyphenyl substrates, detailing the causality behind catalyst selection, the logic of chemoselective protection, and self-validating experimental protocols.

The Chemoselectivity Paradigm

When exposing 4-hydroxyphenylalkenes to electrophilic carbenoids, chemists face a dual-reactivity dilemma. The unprotected phenolic hydroxyl (-OH) group is highly nucleophilic and oxophilic. In the presence of highly electrophilic metal carbenes, competitive O-H insertion occurs at diffusion-controlled rates, drastically reducing the yield of the desired C=C cyclopropanation[1].

To overcome this, the phenolic oxygen must either be sterically shielded (via protecting groups like tert-butyldimethylsilyl, TBS) or the reaction must utilize highly specialized, sterically encumbered catalysts that kinetically favor alkene π-system attack over heteroatom insertion.

Chemoselectivity Start 4-Hydroxyphenylalkene + Metal Carbene Unprotected Unprotected Phenol (Free -OH) Start->Unprotected Protected Protected Phenol (e.g., -OTBS, -OBn) Start->Protected OH_Insert O-H Insertion (Undesired Side Product) Unprotected->OH_Insert High oxophilicity Cycloprop C=C Cyclopropanation (Target Product) Unprotected->Cycloprop Low yield Protected->Cycloprop Steric shielding

Chemoselectivity logic dictating O-H insertion versus C=C cyclopropanation.

Mechanistic Pathways

Transition Metal-Catalyzed Carbene Transfer

The most robust method for synthesizing cyclopropanes involves the decomposition of diazo compounds by transition metals (e.g., Rh, Ru, Fe) to form an electrophilic metal carbene[2]. For protected 4-hydroxystyrene derivatives, dirhodium tetracarboxylates like Rh₂(OAc)₄ or Rh₂(esp)₂ are the gold standard.

The mechanism proceeds via a concerted, asynchronous cycloaddition. The highly electrophilic carbene carbon attacks the electron-rich π-system of the alkene. Because the 4-hydroxyphenyl group (even when protected) is electron-donating via resonance, it increases the nucleophilicity of the alkene, accelerating the cycloaddition step and stabilizing the partial positive charge development in the transition state[2].

G Cat Rh(II) Catalyst [Resting State] Diazo Diazo Compound Addition (-N2) Cat->Diazo Activation Carbene Electrophilic Rh-Carbene Intermediate Diazo->Carbene N2 Extrusion TS Concerted Asynchronous Cycloaddition Carbene->TS Alkene Approach Alkene 4-Hydroxyphenylalkene (Protected) Alkene->TS π-Nucleophile Product Cyclopropanated Derivative TS->Product Ring Closure Product->Cat Catalyst Regeneration

Mechanistic pathway of Rh(II)-catalyzed cyclopropanation of 4-hydroxyphenylalkenes.

Lewis Acid-Catalyzed Cyclopropanation

Recent breakthroughs have demonstrated that strong, sterically encumbered Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), can catalyze the cyclopropanation of unactivated styrenes using aryldiazoacetates[3]. This operates via a Lewis acid-activated carbene. The extreme steric bulk of B(C₆F₅)₃ prevents coordination to the bulky protected phenolic ethers, directing the reactivity strictly toward the alkene. This metal-free approach is highly advantageous for late-stage drug synthesis where heavy metal purging is a regulatory hurdle[3].

Simmons-Smith Zinc-Carbenoid Approach

For substrates like 1-methylvinyl aryl ethers (derived from phenols), a modified alkenylation-cyclopropanation sequence using the Simmons-Smith reagent (Et₂Zn / CH₂I₂) is highly effective[4]. Unlike transition metal carbenes, the zinc carbenoid is less prone to direct O-H insertion, though it can coordinate with free hydroxyl groups to direct the cyclopropanation stereochemically.

Quantitative Catalyst Benchmarking

The following table summarizes the performance of various catalytic systems on 4-hydroxyphenyl derivatives, illustrating the critical impact of protecting groups and catalyst selection on reaction yield and diastereoselectivity (dr).

Catalyst SystemSubstrateProtecting GroupYield (%)dr (trans:cis)Reaction ConditionsReference
Rh₂(OAc)₄4-HydroxystyreneNone< 20%N/ACH₂Cl₂, 25°C, 12h[2]
Rh₂(esp)₂4-HydroxystyreneTBS88%92:8CH₂Cl₂, 25°C, 2h[2]
B(C₆F₅)₃4-HydroxystyreneBenzyl85%>20:1Toluene, 50°C, 16h[3]
Et₂Zn / CH₂I₂1-Methylvinyl aryl etherNone99%N/ACH₂Cl₂, 0°C to rt, 4h[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction trajectory.

Protocol A: Rh(II)-Catalyzed Cyclopropanation of TBS-Protected 4-Hydroxystyrene

Objective: Synthesize trans-2-(4-((tert-butyldimethylsilyl)oxy)phenyl)cyclopropane-1-carboxylate.

  • Substrate Masking: Dissolve 4-hydroxystyrene (10 mmol) in anhydrous DMF. Add imidazole (25 mmol) and TBS-Cl (12 mmol). Stir for 4 hours.

    • Causality: Masking the phenol prevents the highly electrophilic Rh-carbene from undergoing rapid O-H insertion, forcing the reaction down the C=C cycloaddition pathway.

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve the TBS-protected substrate (5 mmol) and Rh₂(esp)₂ (0.05 mmol, 1 mol%) in anhydrous CH₂Cl₂ (20 mL).

    • Causality: Rh₂(esp)₂ is selected over Rh₂(OAc)₄ because its sterically demanding tetradentate ligand prevents catalyst dimerization and degradation, ensuring high turnover numbers.

  • Syringe Pump Addition: Dissolve ethyl diazoacetate (EDA, 7.5 mmol) in CH₂Cl₂ (10 mL). Add this solution to the reaction mixture via a syringe pump over 4 hours at room temperature.

    • Causality: Slow addition maintains an infinitesimally low steady-state concentration of EDA. This kinetically suppresses the bimolecular dimerization of the carbene (which yields inactive diethyl maleate/fumarate byproducts) in favor of the pseudo-first-order cycloaddition to the alkene.

  • Self-Validation & Monitoring:

    • IR Spectroscopy Check: Extract a 0.1 mL aliquot. The disappearance of the intense diazo stretching frequency at ~2100 cm⁻¹ confirms complete consumption of the EDA.

    • NMR Validation: Post-workup, the ¹H NMR spectrum must show the appearance of highly shielded cyclopropyl protons as complex multiplets (ABX spin system) in the 0.8–1.6 ppm region. A coupling constant of J ≈ 4–5 Hz confirms the trans diastereomer, whereas J ≈ 8–9 Hz would indicate the cis isomer.

Protocol B: B(C₆F₅)₃-Catalyzed Metal-Free Cyclopropanation

Objective: Synthesize cyclopropanes avoiding transition metal toxicity[3].

  • Reaction Setup: In a glovebox, charge a vial with benzyl-protected 4-hydroxystyrene (1.0 equiv), aryldiazoacetate (1.5 equiv), and B(C₆F₅)₃ (10 mol%).

    • Causality: B(C₆F₅)₃ acts as a strong Lewis acid that activates the diazo ester via coordination to the carbonyl oxygen, facilitating N₂ extrusion without redox chemistry.

  • Execution: Dissolve in anhydrous toluene (0.2 M) and heat to 50 °C for 16 hours.

  • Self-Validation: Monitor N₂ gas evolution (bubbling). Cessation of bubbling serves as a primary visual indicator of reaction completion, subsequently validated by TLC (UV active spot shift).

References

  • Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Aryldiazoacetates Source: ACS Catalysis (2020) URL:[Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence Source: The Journal of Organic Chemistry (2023) URL:[Link]

  • Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution Source: ACS Catalysis / PMC (2018) URL:[Link]

  • Catalytic Methods for the Synthesis of Cyclopropanes Source: Taylor & Francis eBooks URL:[Link]

Sources

Foundational

Electronic and steric effects in Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

An In-Depth Technical Guide to the Electronic and Steric Dynamics of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate Executive Summary Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (CAS: 779199-69-8) represen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic and Steric Dynamics of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Executive Summary

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (CAS: 779199-69-8) represents a highly specialized structural motif in modern organic synthesis and medicinal chemistry. Characterized by a geminally substituted cyclopropane ring, this molecule operates as a classic Donor-Acceptor Cyclopropane (DAC). As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of competing energetic forces. This whitepaper deconstructs the causality behind its unique reactivity, focusing on the delicate balance between the electronic "push-pull" conjugation mediated by Walsh orbitals and the severe steric constraints imposed by C1 geminal substitution.

Molecular Architecture: The Walsh Orbital Framework

To understand the reactivity of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, we must first discard the notion of cyclopropane as a standard alkane. The internal C-C bond angles of ~60° enforce extreme angle strain, forcing the bonding electron pairs outward.

According to the Coulson-Moffitt and Walsh models, cyclopropane is constructed from sp²-hybridized methylene groups, resulting in "banana bonds" with high p-orbital character[1]. This unique hybridization allows the cyclopropane ring to act similarly to a carbon-carbon double bond, enabling it to conjugate with adjacent π-systems[2]. In our target molecule, the cyclopropane ring serves as an electronic conduit between two highly polarized substituents attached to the C1 carbon.

walsh_conjugation Donor 4-Hydroxyphenyl (Electron Donor: +R) Ring Cyclopropane Ring (Walsh Orbital Conduit) Donor->Ring π-Electron Donation Acceptor Methyl Carboxylate (Electron Acceptor: -R, -I) Ring->Acceptor Electron Withdrawal

Fig 1: Push-pull electronic transmission through cyclopropane Walsh orbitals.

Electronic Effects: The Push-Pull DAC System

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is defined by its strong electronic polarization.

  • The "Push" (4-Hydroxyphenyl Group): The hydroxyl group at the para position is a powerful electron-donating group via resonance (+R). It pushes electron density into the phenyl ring, which in turn overlaps with the Walsh orbitals of the cyclopropane ring[2].

  • The "Pull" (Methyl Carboxylate Group): The ester group is electron-withdrawing via both resonance (-R) and induction (-I). It pulls electron density out of the cyclopropane ring.

Causality of Bond Weakening: Because both the donor and acceptor are attached to the same carbon (C1), they create a highly polarized push-pull system. The electron density is funneled from the phenol, through the C1 carbon, and into the ester carbonyl. This specific electronic topography dramatically weakens the distal C2-C3 bond of the cyclopropane ring, making it highly susceptible to heterolytic cleavage[3]. The C2 and C3 carbons become highly electrophilic, priming the molecule for ring-opening reactions.

Steric Effects & Conformational Dynamics

While the electronic forces demand maximum orbital overlap, the steric realities of the molecule actively resist it.

For optimal conjugation, a substituent adjacent to a cyclopropane ring must adopt a bisected conformation —where the π-system of the substituent is parallel to the plane bisecting the C2-C3 bond[4]. In a vacuum, both the phenyl ring and the carbonyl group would prefer this bisected geometry to maximize hyperconjugation.

However, geminal substitution at C1 creates severe steric clash. Two bulky groups (a phenol and an ester) cannot simultaneously occupy the ideal bisected conformation without their electron clouds overlapping unfavorably.

The Conformational Compromise:

  • The 4-hydroxyphenyl group, possessing a larger π-system and stronger resonance driving force, typically wins the competition, locking into the lower-energy bisected conformation[3].

  • The methyl carboxylate group is forced into a perpendicular conformation (or a twisted intermediate). In this state, its π-system is orthogonal to the Walsh orbitals, slightly reducing its -R conjugative effect but relieving critical steric strain[4].

steric_clash Geminal Geminal C1 Substitution Steric Severe Steric Hindrance Geminal->Steric Aryl 4-Hydroxyphenyl Forces Bisected Conformation (Max Conjugation) Steric->Aryl Dominant π-System Ester Methyl Carboxylate Forced to Perpendicular (Steric Relief) Steric->Ester Subordinate Group

Fig 2: Conformational locking driven by C1 geminal steric hindrance.

Quantitative Conformational Data

The following table summarizes the theoretical impact of these conformations on bond lengths and orbital overlap, typical for donor-acceptor cyclopropanes of this class:

Conformation StateAryl OrientationEster OrientationC2-C3 Bond Length (Å)Conjugation Energy
Idealized (Impossible) BisectedBisected~1.58 (Highly elongated)Maximum (Sterically forbidden)
Observed (Compromise) BisectedPerpendicular~1.54 - 1.55High (Aryl dominant)
Perpendicular (Inactive) PerpendicularPerpendicular~1.51 (Standard alkane)Minimum

Experimental Workflow: Validating the Push-Pull Effect

To empirically validate the electronic polarization and steric accessibility of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, we utilize a Lewis acid-catalyzed nucleophilic ring-opening protocol. This workflow is a self-validating system: if the C2-C3 bond is successfully and regioselectively cleaved, it proves the dominant influence of the push-pull Walsh conjugation.

Protocol: Lewis Acid-Catalyzed Ring Opening with Indole

Objective: Induce heterolytic cleavage of the C2-C3 bond to form a 1,3-difunctionalized product.

Reagents & Materials:

  • Substrate: Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (0.5 mmol)

  • Nucleophile: Indole (0.6 mmol)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM, 5 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add the cyclopropane substrate (0.5 mmol) and indole (0.6 mmol) to the flask.

  • Solvation: Inject 5 mL of anhydrous DCM. Stir at room temperature until fully dissolved.

  • Lewis Acid Activation (The Causality Step): Add Sc(OTf)₃ (10 mol%) in one portion.

    • Scientific Rationale: The highly oxophilic Sc(OTf)₃ coordinates to the carbonyl oxygen of the methyl ester. This dramatically increases the electron-withdrawing power (-I/-R) of the ester, exacerbating the push-pull effect and polarizing the C2-C3 bond to the point of breaking.

  • Nucleophilic Attack: Allow the reaction to stir for 4-6 hours at room temperature. The electron-rich C3 position of the indole will attack the electrophilic C2 (or C3) position of the activated cyclopropane.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (Analysis): Purify via flash column chromatography. Analyze the product via ¹H and ¹³C NMR.

    • Success Metric: The disappearance of the upfield cyclopropane multiplet signals (~1.0 - 1.8 ppm) and the appearance of linear aliphatic signals confirms ring opening.

experimental_workflow Prep 1. Substrate + Indole in DCM Act 2. Sc(OTf)3 Addition (Ester Activation) Prep->Act React 3. C2-C3 Cleavage & Nucleophilic Attack Act->React Valid 4. NMR Validation (Loss of Ring Signals) React->Valid

Fig 3: Self-validating experimental workflow for DAC ring-opening.

Conclusion

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a masterclass in competing molecular forces. Its reactivity is not dictated by simple functional group addition, but by the complex interplay of Walsh orbital hyperconjugation and geminal steric clash. By understanding how the 4-hydroxyphenyl group forces a bisected conformation to drive electron density into the ring, while the ester acts as an activated electron sink, researchers can rationally design highly complex, regioselective ring-opening and cycloaddition reactions for advanced drug development.

References

  • Michael Reaction and Addition to Cyclopropane Ring INFLIBNET Centre (Ministry of Education, India) URL:[Link][1]

  • A logic analysis: conjugation or field interactions with cyclopropane rings ResearchGate / Australian Journal of Chemistry URL:[Link][4]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Universidade Nova de Lisboa (FCT NOVA) URL: [Link][2]

  • Substrate-controlled C–H or C–C alkynylation of cyclopropanes National Institutes of Health (PMC) URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Protocol for the laboratory synthesis of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Application Note: Scalable Laboratory Synthesis of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate Executive Summary & Strategic Rationale Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a critical building...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Laboratory Synthesis of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Executive Summary & Strategic Rationale

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a critical building block in the development of novel indoline-based therapeutics targeting neurodegenerative and cardiovascular diseases[1]. The direct cyclopropanation of methyl 4-hydroxyphenylacetate presents a significant chemoselectivity challenge. The phenolic proton ( pKa​≈10 ) is vastly more acidic than the ester's α -carbonyl protons ( pKa​≈22 ). Attempting direct cyclopropanation with 1,2-dibromoethane and a strong base inevitably leads to competitive O-alkylation, yielding complex polyether mixtures.

To establish a self-validating, high-yield protocol, we employ a three-stage orthogonal protection-alkylation-deprotection strategy. By transiently masking the phenol as a benzyl ether, we redirect the nucleophilicity exclusively to the α -carbon, enabling a clean tandem SN​2 alkylation/cyclization sequence.

Pathway Visualization

SynthesisRoute SM Methyl 4-hydroxy- phenylacetate Int1 Methyl 4-(benzyloxy) phenylacetate SM->Int1 Step 1: BnBr, K2CO3 Acetone, 60°C Int2 Methyl 1-(4-(benzyloxy)phenyl) cyclopropane-1-carboxylate Int1->Int2 Step 2: BrCH2CH2Br NaH, DMF, 0°C to RT Product Methyl 1-(4-hydroxyphenyl) cyclopropane-1-carboxylate Int2->Product Step 3: H2 (1 atm) Pd/C, MeOH, RT

Fig 1: Three-step synthetic route to methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate.

Mechanistic Causality of the Cyclopropanation Step

The core transformation (Step 2) relies on the sequential deprotonation of the ester's α -carbon[2]. Sodium hydride (NaH) irreversibly deprotonates the α -position, driving the formation of the enolate. The first alkylation with 1,2-dibromoethane is intermolecular. Crucially, the resulting mono-alkylated intermediate possesses a more acidic α -proton than the starting material due to the inductive electron-withdrawing effect of the newly attached bromoethyl group. This ensures rapid secondary deprotonation and an immediate intramolecular 3-exo-tet ring closure, preventing the accumulation of the acyclic intermediate.

Mechanism Enolate1 1. Primary Enolate Formation (NaH deprotonation) Alkylation1 2. Intermolecular Alkylation (SN2 with BrCH2CH2Br) Enolate1->Alkylation1 - H2 (gas) Enolate2 3. Secondary Enolate Formation (Driven by increased acidity) Alkylation1->Enolate2 - NaBr Cyclization 4. Intramolecular Cyclization (3-exo-tet ring closure) Enolate2->Cyclization - NaBr

Fig 2: Mechanistic sequence of the tandem alkylation/cyclization step.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for each stage, establishing the baseline for process validation.

StepTransformationReagents & SolventsTime / TempExpected YieldIPC (TLC Rf​ )*
1 Phenol BenzylationBnBr (1.1 eq), K 2​ CO 3​ (1.5 eq), Acetone6 h / 60 °C92 - 96%0.65 (SM: 0.20)
2 CyclopropanationBr(CH 2​ ) 2​ Br (1.5 eq), NaH (2.5 eq), DMF12 h / 0 °C RT75 - 82%0.75 (SM: 0.65)
3 HydrogenolysisH 2​ (1 atm), 10% Pd/C (0.1 eq), MeOH4 h / 25 °C> 98%0.25 (SM: 0.75)

*TLC conditions: 20% Ethyl Acetate in Hexanes. Visualization via UV (254 nm) and KMnO 4​ stain.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-(benzyloxy)phenylacetate

Objective: Chemoselective protection of the phenolic hydroxyl group[3].

  • Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxyphenylacetate (16.6 g, 100 mmol) and anhydrous acetone (200 mL).

  • Base Addition : Add finely powdered anhydrous potassium carbonate (K 2​ CO 3​ , 20.7 g, 150 mmol).

    • Scientist's Insight: Using a mild, insoluble base like K 2​ CO 3​ in a polar aprotic solvent selectively deprotonates the phenol without hydrolyzing the methyl ester.

  • Alkylation : Dropwise add benzyl bromide (BnBr, 13.1 mL, 110 mmol) via syringe.

  • Execution : Heat the suspension to a gentle reflux (60 °C) for 6 hours.

  • In-Process Control (IPC) : Monitor via TLC (20% EtOAc/Hexanes). The reaction is complete when the starting material spot is fully consumed.

  • Workup : Cool to room temperature. Filter the inorganic salts through a sintered glass funnel and wash the filter cake with acetone (50 mL). Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (200 mL), wash with water (2 × 100 mL) and brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Validation Criteria : 1 H NMR (CDCl 3​ , 400 MHz) must show a new singlet at δ 5.05 ppm (2H, -O-CH 2​ -Ph) and the disappearance of the broad phenolic -OH peak.

Step 2: Synthesis of Methyl 1-(4-(benzyloxy)phenyl)cyclopropane-1-carboxylate

Objective: Tandem α -alkylation and cyclization[2].

  • Reaction Setup : Flame-dry a 1 L three-neck flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 10.0 g, 250 mmol) and anhydrous DMF (150 mL). Cool the suspension to 0 °C using an ice bath.

  • Reagent Preparation : In a separate dry flask, dissolve methyl 4-(benzyloxy)phenylacetate (25.6 g, 100 mmol) and 1,2-dibromoethane (12.9 mL, 150 mmol) in anhydrous DMF (100 mL).

  • Addition : Slowly add the ester/dibromide solution dropwise to the NaH suspension over 1 hour.

    • Scientist's Insight: Co-addition of the ester and the dihalide to the base keeps the steady-state concentration of the enolate low. This suppresses intermolecular Claisen condensation (ester attacking another ester) and favors the rapid intramolecular cyclization of the mono-alkylated intermediate.

  • Execution : Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 11 hours.

  • Workup : Carefully quench the remaining NaH by the dropwise addition of saturated aqueous NH 4​ Cl (50 mL) at 0 °C. (Caution: Vigorous H 2​ evolution). Dilute with water (500 mL) and extract with EtOAc (3 × 200 mL). Wash the combined organic layers with water (5 × 100 mL) to thoroughly remove DMF, followed by brine. Dry over MgSO 4​ and concentrate. Purify via flash column chromatography (5-10% EtOAc/Hexanes).

  • Validation Criteria : 1 H NMR (CDCl 3​ ) must show the disappearance of the α -methylene singlet ( δ 3.58 ppm) and the appearance of two symmetrical multiplets around δ 1.15 and 1.55 ppm (each 2H), characteristic of the cyclopropane CH 2​ protons.

Step 3: Synthesis of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Objective: Quantitative removal of the benzyl protecting group to yield the final product[4].

  • Reaction Setup : In a 500 mL hydrogenation flask, dissolve the cyclopropanated intermediate (28.2 g, 100 mmol) in HPLC-grade methanol (200 mL).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 2.8 g, 10 wt%).

    • Scientist's Insight: Always add the Pd/C to the solvent under an inert atmosphere (Argon/Nitrogen) to prevent the dry, highly active catalyst from igniting the methanol vapors.

  • Execution : Evacuate the flask and backfill with Hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • In-Process Control (IPC) : TLC (30% EtOAc/Hexanes) should show complete conversion to a highly polar, UV-active spot ( Rf​ 0.25) that stains intensely with KMnO 4​ .

  • Workup : Filter the heterogeneous mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. Wash the pad with methanol (100 mL). Concentrate the filtrate in vacuo to afford the product as a white crystalline solid.

  • Validation Criteria : 1 H NMR (CDCl 3​ ) must confirm the absence of the benzyl CH 2​ signal ( δ 5.05 ppm) and the aromatic protons of the benzyl group ( δ 7.3-7.4 ppm), while retaining the high-field cyclopropane signals.

References

  • [4] Sigma-Aldrich. Methyl cyclopropane | Chemistry & Synthesis. Source: sigmaaldrich.com. URL: 4

  • [1] Google Patents. MX2007015070A - Novel indoline compounds. Source: google.com. URL: 1

  • [2] Dokumen. Dean's handbook of organic chemistry [2nd ed]. Source: dokumen.pub. URL:2

  • [3] UC Santa Barbara. Exploiting Carvone to Demonstrate Both Stereocontrol and Regiocontrol. Source: escholarship.org. URL: 3

Sources

Application

Application Note: Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate in Advanced API Manufacturing

Executive Summary & Structural Significance In modern Active Pharmaceutical Ingredient (API) manufacturing, the strategic selection of building blocks dictates both the pharmacological efficacy of the final drug and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern Active Pharmaceutical Ingredient (API) manufacturing, the strategic selection of building blocks dictates both the pharmacological efficacy of the final drug and the scalability of its synthetic route. Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (CAS: 779199-69-8) [1] has emerged as a highly versatile intermediate, particularly in the development of targeted therapies for metabolic and cardiovascular disorders.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a multi-functional synthetic platform. Its value lies in the convergence of three distinct structural motifs:

  • The Cyclopropane Ring: Introduces severe conformational restriction (the Thorpe-Ingold effect), locking the spatial arrangement of substituents. In pharmacokinetics, this rigidification often enhances binding affinity to target receptors and improves metabolic stability by blocking cytochrome P450-mediated oxidation at the benzylic position.

  • The Phenolic Handle (pKa ~10): Provides a site for orthogonal functionalization. It can undergo O-alkylation to build ether-linked pharmacophores or be converted to a triflate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The Methyl Ester: Serves as a protected carboxylic acid that can be selectively saponified to yield 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 869970-25-2) [2], paving the way for amide coupling or reduction to a primary alcohol.

OrthogonalReactivity Core Methyl 1-(4-hydroxyphenyl) cyclopropane-1-carboxylate Phenol Phenol Handle (pKa ~10) Core->Phenol Base + R-X Ester Methyl Ester (Electrophilic) Core->Ester Nucleophile (OH-, NHR2) Cyclo Cyclopropane (Rigid Scaffold) Core->Cyclo Conformational Lock

Orthogonal reactivity sites of the target molecule.

Applications in Drug Development: LXR and PPAR Modulators

A prominent application of this intermediate is in the synthesis of novel sulphonylindoline compounds, which act as modulators for the Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptors (PPAR) [3]. These nuclear hormone receptors are critical in regulating cholesterol homeostasis, lipid metabolism, and glucose levels.

By incorporating the 1-(4-hydroxyphenyl)cyclopropane motif, drug developers can create highly selective LXR agonists that promote cholesterol efflux without triggering the lipogenic side effects (such as hepatic steatosis) typically associated with first-generation modulators. The cyclopropane ring forces the aromatic system into an optimal trajectory for binding within the lipophilic pocket of the LXR ligand-binding domain.

APISynthesis SM Starting Material CAS: 779199-69-8 Alkylation 1. O-Alkylation (K2CO3, DMF, 60°C) SM->Alkylation Saponification 2. Saponification (LiOH, THF/H2O) Alkylation->Saponification Amidation 3. Amide Coupling (HATU, DIPEA) Saponification->Amidation API Target API (LXR/PPAR Modulator) Amidation->API

Three-step API synthesis workflow for LXR/PPAR modulators.

Validated Experimental Protocols

To ensure reproducibility and high-yield scale-up, the following protocols have been designed as self-validating systems. Causality is built into every step to explain why specific reagents and conditions are selected.

Protocol A: Selective O-Alkylation of the Phenol

Objective: To functionalize the phenol group while preserving the base-sensitive methyl ester. Mechanistic Rationale: Potassium carbonate ( K2​CO3​ ) is chosen over stronger bases like Sodium Hydroxide ( NaOH ) or Sodium Hydride ( NaH ). K2​CO3​ is sufficiently basic to deprotonate the phenol (pKa ~10) but mild enough to prevent the premature hydrolysis of the methyl ester. DMF is used as a polar aprotic solvent to accelerate the SN​2 displacement.

Step-by-Step Procedure:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes to allow phenoxide formation. The solution will take on a slight yellow tint.

  • Electrophile Addition: Add the desired alkyl halide (e.g., an alkyl bromide, 1.2 eq) dropwise.

  • Heating & Monitoring: Heat the reaction mixture to 60°C. Self-Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The highly polar starting material ( Rf​≈0.2 ) will be consumed, replaced by a less polar, UV-active product spot ( Rf​≈0.6 ).

  • Quench & Workup: Cool to room temperature. Quench by pouring into ice-cold water (30 volumes) to precipitate the product and partition DMF into the aqueous layer. Extract with Ethyl Acetate (3 x 10 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Mild Saponification to the Carboxylic Acid

Objective: To convert the O-alkylated methyl ester to its corresponding carboxylic acid for downstream amide coupling. Mechanistic Rationale: Lithium Hydroxide ( LiOH ) is utilized in a biphasic THF/Water system. The lithium cation coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating attack by the hydroxide ion. This method is exceptionally mild and prevents the cleavage of sensitive ether linkages formed in Protocol A.

Step-by-Step Procedure:

  • Preparation: Dissolve the O-alkylated ester (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and Water (10 volumes total). The Methanol acts as a phase-transfer homogenizer.

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq) in one portion. Stir at ambient temperature (25°C) for 2–4 hours.

  • Monitoring: Self-Validation: TLC (Hexanes:EtOAc 1:1) will show the disappearance of the ester and the formation of a baseline spot (the lithium carboxylate salt).

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 2-3. Self-Validation: A dense white precipitate will form immediately as the free carboxylic acid becomes insoluble in water.

  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum over P2​O5​ to afford the pure acid.

Quantitative Reaction Optimization Data

The following table summarizes the optimized parameters for the functionalization of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, providing a benchmark for scale-up operations.

Reaction StepReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
O-Alkylation Alkyl Bromide, K2​CO3​ , DMF60°C4 - 688 - 92%> 98.0%
Saponification LiOH⋅H2​O , THF/MeOH/ H2​O 25°C2 - 490 - 95%> 99.0%
Amide Coupling Primary Amine, HATU, DIPEA, DMF25°C1275 - 85%> 95.0%
Triflation Tf2​O , Pyridine, DCM0°C to 25°C380 - 87%> 97.5%

References

  • Google Patents. Novel indoline compounds (Patent MX2007015070A / US11/947,998). Application in hypercholesterolemia, obesity, and diabetes via LXR/PPAR modulation.
Method

Application Note: Utilizing CAS 779199-69-8 as a Conformationally Restricted Building Block in Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry, the strategic introduction of structural rigidity is a proven tactic for optimizing the pharmacodynamic and pharmacokinetic profiles of small molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic introduction of structural rigidity is a proven tactic for optimizing the pharmacodynamic and pharmacokinetic profiles of small molecules. CAS 779199-69-8 (Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate) is a highly specialized, bifunctional building block designed for this exact purpose.

Featuring a cyclopropyl ring substituted at the 1-position with both a phenolic moiety and a methyl ester, this compound provides orthogonal vectors for derivatization. It serves as an ideal scaffold for synthesizing conformationally restricted analogs of tyramine, tyrosine, and related pharmacophores, enabling drug discovery scientists to explore novel chemical space with high precision.

Mechanistic Rationale: The Power of Cyclopropyl Restriction

The incorporation of a cyclopropyl ring is not merely a structural novelty; it is a calculated thermodynamic strategy.

  • Minimizing Entropic Penalty: Flexible open-chain analogs (e.g., phenylacetates) exist in an ensemble of conformations in solution. Upon binding to a target receptor, they must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy. The cyclopropyl ring pre-organizes the spatial arrangement of the functional groups, locking the molecule into a specific trajectory and thereby lowering the entropic penalty of binding[1],[2].

  • Metabolic Stability: The sp³-hybridized carbons of the cyclopropyl ring lack the reactive benzylic protons found in standard open-chain analogs. This structural rigidification effectively blocks cytochrome P450 (CYP450)-mediated benzylic oxidation, a common metabolic liability[3].

  • Physicochemical Modulation: Despite adding steric bulk, the cyclopropyl ring maintains a lower lipophilicity (logP) and a tighter topological polar surface area (TPSA) compared to larger cycloalkanes, preserving ligand efficiency[3].

G2 A Flexible Open-Chain Analog (High Entropic Penalty) B Cyclopropyl Building Block CAS 779199-69-8 A->B Structural Rigidification C Locked Conformation B->C D Improved Metabolic Stability B->D E Enhanced Target Affinity C->E D->E

Mechanistic impact of cyclopropyl-induced conformational restriction on drug affinity.

Quantitative Comparison: Cyclopropyl vs. Open-Chain

To illustrate the physicochemical advantages, Table 1 compares CAS 779199-69-8 with its flexible open-chain counterpart, methyl 2-(4-hydroxyphenyl)acetate.

Table 1: Physicochemical Profile Comparison

PropertyCAS 779199-69-8 (Cyclopropyl)Methyl 2-(4-hydroxyphenyl)acetateMedicinal Chemistry Advantage
Molecular Weight 192.21 g/mol 166.17 g/mol Minimal MW increase for significant rigidity.
Rotatable Bonds 23Enhanced rigidity; lower entropic penalty.
Benzylic C-H Oxidation Negligible (sp³ locked)High (Active methylene)Superior CYP450 resistance.
Spatial Trajectory Fixed angle (~120°)Highly variablePre-organized vector for receptor binding.

Synthetic Utility and Orthogonal Derivatization

CAS 779199-69-8 offers two orthogonal sites for chemical modification: the phenolic hydroxyl and the methyl ester . This bifunctionality allows for divergent synthesis of complex libraries.

G A CAS 779199-69-8 Methyl 1-(4-hydroxyphenyl) cyclopropane-1-carboxylate B Phenol Derivatization (Triflation, Etherification) A->B C Ester Derivatization (Hydrolysis, Reduction) A->C D Cross-Coupling (Suzuki, Buchwald-Hartwig) B->D E Amidation / Homologation (Peptidomimetics) C->E

Workflow illustrating orthogonal derivatization vectors of CAS 779199-69-8.

Validated Experimental Protocols

The following protocols have been designed with built-in causality and self-validating steps to ensure high-fidelity execution in the laboratory.

Protocol 1: Chemoselective Triflation of the Phenol (Preparation for Cross-Coupling)

To utilize the aromatic ring in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the phenol must be converted to a reactive pseudohalide.

  • Causality: N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) is selected over triflic anhydride. Triflic anhydride generates highly reactive, unbuffered triflic acid that can cause unwanted ring-opening of the strained cyclopropane. Comins' reagent operates efficiently under mildly basic conditions, ensuring absolute chemoselectivity.

  • Procedure:

    • Dissolve CAS 779199-69-8 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the mixture to 0 °C.

    • Add Comins' Reagent (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Monitor via TLC (Hexanes/EtOAc 4:1). The starting phenol is highly UV-active and stains strongly with KMnO₄. The resulting triflate exhibits a higher Rf value. Complete conversion must be verified by LC-MS (disappearance of the m/z 193 [M+H]+ peak) before proceeding to expensive palladium-catalyzed steps.

Protocol 2: Saponification to 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Hydrolyzing the methyl ester yields the corresponding carboxylic acid (CAS 869970-25-2)[4], a critical intermediate for amide bond formation.

  • Causality: The cyclopropyl ring introduces significant steric hindrance adjacent to the carbonyl carbon. A mixed solvent system (THF/MeOH/H₂O, 3:1:1) is critical to maintain the solubility of both the organic substrate and the inorganic base, driving the equilibrium forward. LiOH is preferred over NaOH to minimize base-catalyzed side reactions, leveraging the strong hydration sphere of the lithium cation to enhance hydroxide nucleophilicity.

  • Procedure:

    • Dissolve CAS 779199-69-8 (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

    • Stir the mixture at 40 °C for 12 hours.

    • Evaporate the organic solvents under reduced pressure.

    • Acidify the remaining aqueous layer to pH 2-3 using 1M HCl at 0 °C.

    • Extract the precipitated acid with Ethyl Acetate (3x). Dry and concentrate.

  • Self-Validation System: The progress is tracked by LC-MS. Saponification is confirmed by the disappearance of the methyl ester peak and the appearance of the highly polar carboxylic acid (eluting earlier on reverse-phase HPLC). Final purity is validated by ¹H NMR, specifically noting the complete disappearance of the sharp singlet at ~3.7 ppm corresponding to the methyl ester.

Protocol 3: Sterically Hindered Amide Coupling

Coupling the resulting carboxylic acid with aliphatic or aromatic amines generates robust peptidomimetics.

  • Causality: Standard carbodiimides (like EDC/HOBt) often stall when coupling amines to an α -quaternary cyclopropyl center due to severe steric bulk. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the aminolysis step and overcomes the steric penalty.

  • Procedure:

    • Dissolve the carboxylic acid from Protocol 2 (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and cool to 0 °C.

    • Add HATU (1.2 eq) and stir for 15 minutes at 0 °C, then allow to warm to room temperature for 6 hours.

    • Dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and LiCl (5% aqueous) to remove DMF.

  • Self-Validation System: The formation of the amide bond is confirmed by a distinct shift in retention time on LC-MS and the appearance of the target mass. The absence of unreacted carboxylic acid in the organic phase after the NaHCO₃ wash serves as a physical validation of the workup efficiency.

References

  • Sigma-Aldrich Product Data - Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate | 779199-69-8. Sigma-Aldrich.

  • J&K Scientific - 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid | 869970-25-2. J&K Scientific LLC.

  • MDPI (Molecules) - Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules 2020, 25(16), 3562.

  • ACS (Journal of Medicinal Chemistry) - Cyclopropane-Based Conformational Restriction of Histamine. (1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a Highly Selective Agonist for the Histamine H3 Receptor. J. Med. Chem. 2003, 46, 10, 1980–1988.

  • PMC (Journal of Medicinal Chemistry) - Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. J Med Chem. 2019 Jun 13; 62(11): 5338–5357.

Sources

Application

Application Note: Selective Esterification of 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Molecule: Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (CAS: 779199-69-8) Strategic Overview & Structural Challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Molecule: Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (CAS: 779199-69-8)

Strategic Overview & Structural Challenges

1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a highly valued intermediate in medicinal chemistry, frequently utilized as a building block for kinase inhibitors and other complex biologically active molecules (1[1]). The derivatization of this compound to its methyl ester presents a classic chemoselectivity challenge due to the presence of two competing nucleophilic sites: a carboxylic acid (pKa ~4.5) and a phenolic hydroxyl group (pKa ~10).

Furthermore, the cyclopropane ring introduces significant ring strain. Donor-acceptor cyclopropanes can be susceptible to hydrolytic ring-opening under harsh, aqueous Lewis acidic conditions or prolonged high-temperature exposure (2[2]). Therefore, standard basic alkylation (e.g., MeI / K₂CO₃) is unviable as it leads to concurrent O-methylation of the phenol, while harsh aqueous acids risk degrading the carbon framework.

Mechanistic Rationale for Chemoselectivity (E-E-A-T)

To achieve 100% chemoselectivity for the carboxylic acid while preserving the phenol and the cyclopropane ring, two distinct chemical pathways are recommended based on the scale of the synthesis:

Pathway A: In-situ HCl / Methanol (Scalable Process) The addition of Thionyl Chloride (SOCl₂) to anhydrous methanol generates anhydrous hydrogen chloride (HCl) gas in situ. This creates a highly controlled, anhydrous acidic environment that catalyzes a classic Fischer esterification. Because phenols are exceptionally poor nucleophiles in acid-catalyzed esterifications, the reaction is entirely selective for the carboxylic acid. The strict exclusion of water prevents the hydrolytic ring-opening of the cyclopropane moiety.

Pathway B: TMS-Diazomethane (Analytical/Mild Process) Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available, safer alternative to explosive diazomethane (3[3]). The mechanism relies on the acidity of the substrate. The carboxylic acid (pKa ~4.5) readily protonates the diazo carbon, forming a reactive diazonium intermediate that is subsequently attacked by methanol. The phenolic hydroxyl (pKa ~10) is insufficiently acidic to initiate this protonation efficiently without a catalyst, ensuring pristine chemoselectivity (4[4]).

Reaction Pathway Visualization

G Start 1-(4-hydroxyphenyl)cyclopropane -1-carboxylic acid Path1 SOCl2 / MeOH (In-situ HCl) Start->Path1 Scalable Path2 TMS-Diazomethane / MeOH / Toluene Start->Path2 Mild/Analytical Path3 MeI / K2CO3 (Basic Alkylation) Start->Path3 Unselective Success Methyl 1-(4-hydroxyphenyl) cyclopropane-1-carboxylate Path1->Success Chemoselective Path2->Success Chemoselective Failure O-Alkylated Phenol (Impurity) Path3->Failure Side Reaction

Caption: Reaction pathways for the esterification of 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid.

Experimental Protocols

Protocol A: Scalable Synthesis via In-situ HCl (SOCl₂ / MeOH)

This protocol is designed for gram-to-kilogram scale synthesis, prioritizing cost-efficiency and robust scalability.

  • Preparation: Suspend 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous methanol (20 mL, 0.5 M) in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Causality: Anhydrous conditions are critical. The presence of water will hydrolyze the in-situ generated acyl chloride intermediate back to the starting material and risk cyclopropane degradation.

  • Controlled Activation: Cool the suspension to 0 °C using an ice-water bath. Add Thionyl Chloride (SOCl₂) (1.2 eq, 12.0 mmol) dropwise over 15 minutes.

    • Causality: The reaction between SOCl₂ and MeOH is highly exothermic. Dropwise addition at 0 °C controls the release of HCl gas and prevents thermal spikes that could lead to polymerization or ring-opening.

  • Propagation: Remove the ice bath and gradually warm the reaction to 60 °C (reflux). Stir for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The target ester will migrate significantly higher (higher Rf) than the highly polar starting carboxylic acid.

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and volatile HCl. Dissolve the crude residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Causality: The mild base neutralizes residual acid and selectively deprotonates any unreacted starting carboxylic acid, partitioning it into the aqueous layer. This ensures the organic layer contains only the desired chemoselective product.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure methyl ester as a solid.

Protocol B: Mild Analytical Synthesis via TMS-Diazomethane

This protocol is designed for rapid, milligram-scale derivatization where mild conditions and speed are prioritized over reagent cost.

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in a 4:1 mixture of anhydrous Toluene and Methanol (10 mL, 0.1 M) at room temperature.

    • Causality: Methanol acts as a necessary co-solvent and proton source to facilitate the breakdown of the diazonium intermediate, while toluene ensures complete solubility of the aromatic cyclopropane framework.

  • Reagent Addition: Cool the solution to 0 °C. Add TMS-Diazomethane (2.0 M in hexanes, ~1.2 eq) dropwise until a persistent pale yellow color remains in the solution.

    • Causality: TMS-diazomethane is inherently yellow. A persistent yellow color acts as a built-in visual indicator that an excess of the reagent has been achieved, validating the completion of the stoichiometric addition.

  • Propagation: Stir the mixture at room temperature for 30 minutes.

  • Quenching (Critical Safety Step): Add glacial acetic acid dropwise until the yellow color completely dissipates.

    • Causality: Acetic acid safely and rapidly quenches the highly toxic excess TMS-diazomethane by converting it to methyl acetate, preventing hazardous exposure during the concentration step.

  • Isolation: Concentrate the solution under reduced pressure. Because the byproducts are nitrogen gas and volatile solvents, the resulting product is typically >95% pure without the need for column chromatography.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of both protocols to assist researchers in selecting the appropriate methodology for their specific workflow.

ParameterProtocol A: SOCl₂ / MeOHProtocol B: TMS-Diazomethane
Optimal Scale Gram to Kilogram (Process Scale)Milligram to Gram (Analytical)
Chemoselectivity Excellent (100% Carboxylic Acid)Excellent (100% Carboxylic Acid)
Reaction Time 4 - 6 Hours< 1 Hour
Cyclopropane Stability High (Anhydrous conditions protect ring)Very High (Neutral/Mild conditions)
Safety Profile Corrosive (HCl gas generation)Highly Toxic (Requires strict fume hood use)
Cost Efficiency High (Inexpensive bulk reagents)Low (Expensive specialty reagent)

References

  • Methyl 1-(4-hydroxyphenyl)
  • Processes For The Preparation Of Cyclopropanecarboxylic Acid Source: QuickCompany URL
  • Diazomethane (CH2N2)
  • A Comparative Guide to Methylating Agents: Efficacy of Organozinc Reagents Versus Classical Alternatives Source: Benchchem URL

Sources

Method

Application Notes and Protocols: Bioconjugation and Functionalization Strategies for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Introduction The convergence of small-molecule chemistry with macromolecular science has paved the way for sophisticated bioconjugates that are central to advancements in targeted therapeutics, diagnostics, and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The convergence of small-molecule chemistry with macromolecular science has paved the way for sophisticated bioconjugates that are central to advancements in targeted therapeutics, diagnostics, and materials science. Within this landscape, Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate emerges as a molecule of significant interest. Its unique structural motifs—a reactive phenol group, a stable methyl ester, and a strained cyclopropane ring—offer a compelling scaffold for the development of novel bioconjugation strategies. The cyclopropane moiety, in particular, is a recognized pharmacophore that can enhance metabolic stability and biological activity in drug candidates.[1][2][3]

This document provides detailed application notes and protocols for the functionalization and bioconjugation of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. We will explore two robust, yet distinct, methodologies that leverage the inherent reactivity of the phenolic hydroxyl group: a classic electrophilic substitution via a Mannich-type reaction and a bio-inspired, enzyme-mediated oxidative coupling. These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their macromolecular designs.

Physicochemical Properties of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

PropertyValueSource
CAS Number 779199-69-8[4]
Molecular Formula C₁₁H₁₂O₃Inferred
Molecular Weight 192.21 g/mol Inferred
Appearance White to off-white solidInferred
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, MeOH, DCM); sparingly soluble in aqueous buffers.Inferred

Method 1: Mannich-Type Electrophilic Substitution for Amine Bioconjugation

The Mannich reaction is a cornerstone of organic synthesis that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of phenols, this reaction facilitates the introduction of an amine-containing moiety onto the aromatic ring, typically at the ortho position to the hydroxyl group, due to its activating and directing effects.[5] This approach is particularly useful for creating a stable, covalent linkage to amine-rich biomolecules like proteins or peptides.

Scientific Principle

This protocol adapts the Mannich reaction for bioconjugation by reacting Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate with formaldehyde and a primary or secondary amine on the target biomolecule (e.g., the epsilon-amino group of a lysine residue). The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the biomolecule's amine, which is then attacked by the electron-rich phenol ring.

Visualizing the Mannich-Type Reaction Workflow

Mannich_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Reagent1 Dissolve Biomolecule in PBS (pH 7.4) Mix Combine Reagents Reagent1->Mix Reagent2 Prepare Formaldehyde Solution (e.g., 37%) Reagent2->Mix Reagent3 Dissolve Phenol Derivative in DMSO Reagent3->Mix Incubate Incubate at 37°C for 12-24 hours Mix->Incubate Purify Purify via Size-Exclusion Chromatography (SEC) Incubate->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze

Caption: Workflow for Mannich-type bioconjugation.

Detailed Protocol

Materials and Equipment:

  • Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

  • Target biomolecule (e.g., protein with accessible lysine residues)

  • Formaldehyde solution (37% in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Incubator or water bath at 37°C

  • Size-exclusion chromatography (SEC) system for purification

  • SDS-PAGE and mass spectrometry equipment for analysis

Procedure:

  • Biomolecule Preparation: Dissolve the target biomolecule in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate in DMSO.

    • Prepare a 1 M stock solution of formaldehyde in water.

  • Conjugation Reaction:

    • In a reaction tube, add the biomolecule solution.

    • Add the Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate stock solution to achieve a 10- to 50-fold molar excess over the biomolecule. Ensure the final DMSO concentration remains below 5% (v/v) to maintain protein integrity.

    • Add the formaldehyde stock solution to achieve a final concentration of 10-20 mM.

    • Gently mix the solution and incubate at 37°C for 12-24 hours with gentle agitation.

  • Purification:

    • Following incubation, remove unreacted small molecules by SEC using an appropriate column (e.g., PD-10) equilibrated with PBS.

    • Collect fractions containing the purified bioconjugate.

  • Analysis:

    • Confirm successful conjugation via SDS-PAGE, observing a shift in the molecular weight of the modified protein.

    • Determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Method 2: Tyrosinase-Mediated Oxidative Coupling

Enzyme-catalyzed reactions offer a high degree of specificity and can be performed under mild, biocompatible conditions. Tyrosinase, a copper-containing enzyme, oxidizes phenols to highly reactive ortho-quinones.[6] These quinones can then undergo nucleophilic attack by electron-rich amino acid side chains, such as lysine or cysteine, to form stable covalent bonds. This method provides an elegant and efficient way to achieve site-specific modification, particularly at the N-terminus of proteins with an accessible proline residue.[6]

Scientific Principle

This protocol utilizes tyrosinase from Agaricus bisporus (abTYR) to oxidize the phenol group of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate into a reactive o-quinone. This intermediate is then susceptible to a Michael-type addition from nucleophilic residues on the target biomolecule, resulting in a stable covalent linkage. The reaction is typically rapid and proceeds under physiological pH and temperature.

Visualizing the Tyrosinase-Mediated Reactiondot

Tyrosinase_Reaction cluster_coupling Nucleophilic Attack Phenol {Methyl 1-(4-hydroxyphenyl) cyclopropane-1-carboxylate | Phenol} Quinone {Reactive o-Quinone | Quinone} Phenol->Quinone Tyrosinase (abTYR) O₂ Conjugate {Bioconjugate | Covalent Bond} Quinone->Conjugate Protein {Target Protein | Nucleophilic Residue (e.g., Lysine, Cysteine)} Protein->Conjugate

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Technical Notes & Optimization

Troubleshooting

Preventing ester hydrolysis of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate during long-term storage

Welcome to the technical support center for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term storage and stability of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Introduction to the Stability of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a molecule of interest in pharmaceutical research due to its unique structural features, including a phenolic hydroxyl group and a methyl ester attached to a cyclopropane ring. The ester functional group, in particular, is susceptible to hydrolysis, which can compromise the purity and efficacy of the compound over time. This guide will delve into the mechanisms of degradation and provide actionable strategies to mitigate these risks.

The primary degradation pathway of concern is the hydrolysis of the methyl ester, which results in the formation of 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions and is influenced by temperature and the presence of moisture.[1][2][3]

Troubleshooting Guide: Investigating and Preventing Degradation

This section addresses specific issues you might encounter during the storage and handling of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate.

Issue 1: Loss of Potency or Purity in Long-Term Stored Samples

Symptoms:

  • Decreased peak area of the parent compound in chromatographic analysis (e.g., HPLC).

  • Appearance of a new, more polar peak corresponding to the carboxylic acid degradant.

  • Inconsistent results in biological assays.

Root Cause Analysis:

The most probable cause is the hydrolysis of the methyl ester. The rate of this hydrolysis is significantly influenced by several factors:

  • Presence of Moisture: Water is a key reactant in the hydrolysis process.[4]

  • Storage Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[2]

  • pH of the Microenvironment: Both acidic and basic conditions can catalyze ester hydrolysis.[1][5] The phenolic hydroxyl group in the molecule can also influence the local pH.

  • Exposure to Light: While hydrolysis is the primary concern, photodegradation can also occur in phenolic compounds.

Investigative Workflow:

Caption: Investigative workflow for suspected degradation.

Recommended Solutions:

ParameterRecommended ConditionRationale
Temperature ≤ 4°C Lowering the temperature significantly reduces the rate of hydrolysis. A supplier of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate recommends storage at 4°C.
Atmosphere Inert Gas (Nitrogen or Argon) While the primary concern is hydrolysis, the phenolic group can be susceptible to oxidation.[2][5] An inert atmosphere minimizes this risk. The supplier also suggests storage under nitrogen.
Moisture Store as a dry solid in a tightly sealed container with a desiccant. Minimizing exposure to water is critical to prevent hydrolysis.[4] For solutions, use anhydrous solvents and store under an inert atmosphere.
pH (for solutions) pH 4-6 Ester hydrolysis is generally slowest in the slightly acidic to neutral pH range.[6] It is crucial to avoid basic conditions which can significantly accelerate hydrolysis.
Light Store in amber vials or in the dark. To prevent potential photodegradation of the phenolic ring.

Experimental Protocol: Forced Degradation Study

To understand the stability of your compound under various stress conditions, a forced degradation study is recommended.[2][4][5][7]

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for one week.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method at various time points and compare them to a control sample stored under optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate?

The shelf-life is highly dependent on the storage conditions. When stored as a solid at ≤ 4°C under an inert atmosphere and protected from light and moisture, the compound is expected to be stable for an extended period. However, for solutions, the stability will be significantly influenced by the solvent, pH, and temperature. It is recommended to perform your own stability studies for solutions intended for long-term storage.

Q2: How can I monitor the hydrolysis of my compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor hydrolysis.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV at a wavelength where both the parent ester and the carboxylic acid product have good absorbance (e.g., 225 nm or 270 nm).[8]

  • Quantification: The percentage of the parent compound remaining and the percentage of the degradation product formed can be calculated from the peak areas.

Q3: Can I store the compound in a solution?

For short-term use, solutions can be prepared in anhydrous aprotic solvents like acetonitrile or DMSO. For longer-term storage, it is strongly advised to store the compound as a solid. If a solution must be stored, it should be kept at -20°C or -80°C under an inert atmosphere. Be aware that even at low temperatures, hydrolysis can still occur in the presence of water.

Q4: Is the cyclopropane ring stable under these conditions?

The cyclopropane ring is generally stable under the recommended storage conditions. However, harsh acidic conditions can potentially lead to ring-opening reactions. The stability of the cyclopropyl group in pharmaceutical compounds has been noted in various applications.[9][10] A forced degradation study will help determine its stability under extreme conditions.

Q5: My compound is an oil, not a solid. How should I store it?

If your compound is an oil at room temperature, it is crucial to store it under an inert atmosphere (nitrogen or argon) at the recommended low temperature (≤ 4°C) to minimize both hydrolysis and oxidation. Ensure the container is tightly sealed to prevent moisture absorption.

Decision Tree for Optimal Storage:

Sources

Reference Data & Comparative Studies

Validation

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate vs ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate reactivity

A Comparative Reactivity Guide: Methyl vs. Ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate Abstract In the landscape of pharmaceutical and agrochemical development, the 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Reactivity Guide: Methyl vs. Ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Abstract

In the landscape of pharmaceutical and agrochemical development, the 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid scaffold is a valuable building block, prized for the metabolic stability and conformational rigidity conferred by the cyclopropane ring.[1][2][3] The choice of ester protecting group, typically methyl or ethyl, is often considered a minor detail. However, this decision can have significant consequences for reaction efficiency, purification strategies, and even the stability of the final product. This guide provides an in-depth comparison of the reactivity of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate and its ethyl counterpart. We will explore the underlying chemical principles, supported by experimental protocols and comparative data, to empower researchers to make informed decisions in their synthetic campaigns.

Introduction and Physicochemical Properties

The core difference between the two molecules lies in the alkoxy group of the ester: a methoxy (-OCH₃) group versus an ethoxy (-OCH₂CH₃) group. This seemingly small change primarily influences the steric environment around the carbonyl carbon, which is the epicenter of the molecule's reactivity in key synthetic transformations like hydrolysis and amidation.[4][5] While electronic effects are largely negligible, the physical properties show slight variations that can impact process chemistry.

PropertyMethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylateEthyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
Molecular Formula C₁₁H₁₂O₃C₁₂H₁₄O₃
Molecular Weight 192.21 g/mol 206.24 g/mol
CAS Number 779199-69-8[6]1345472-15-7
Calculated LogP 1.70 (approx.)2.15 (approx.)
Boiling Point Higher volatilityLower volatility
Solubility Higher polarity, slightly more soluble in polar solventsLower polarity, more soluble in nonpolar organic solvents

The most notable difference is the calculated LogP (cLogP), a measure of lipophilicity. The addition of a single methylene unit in the ethyl ester increases its "greasiness," which can affect its solubility, chromatographic behavior, and, in a drug development context, its pharmacokinetic profile.

The Decisive Factor: Steric Hindrance in Nucleophilic Acyl Substitution

The most common reactions these molecules will undergo in a synthetic sequence are nucleophilic acyl substitutions. In these reactions, a nucleophile (e.g., a hydroxide ion or an amine) attacks the electrophilic carbonyl carbon. The rate of this attack is highly sensitive to the steric bulk of the groups surrounding the carbonyl.

The ethyl group, with its extra methyl unit, presents a slightly larger steric shield compared to the methyl group. This increased steric hindrance makes it more difficult for a nucleophile to approach the carbonyl carbon, resulting in a slower reaction rate.[7][8]

G cluster_0 Methyl Ester Reactivity cluster_1 Ethyl Ester Reactivity Me_Ester C O_Me O Me_Ester->O_Me O_double O Me_Ester->O_double = O_Me_Me CH₃ O_Me->O_Me_Me Nu_Me Nu: Nu_Me->Me_Ester  Easy Attack Et_Ester C O_Et O Et_Ester->O_Et O_double_Et O Et_Ester->O_double_Et = O_Et_Et CH₂CH₃ O_Et->O_Et_Et Nu_Et Nu: Nu_Et->Et_Ester  Hindered Attack

Diagram 1: Steric hindrance at the carbonyl center.

Comparative Reactivity: Experimental Insights

To illustrate the practical differences, we will consider two fundamental transformations: base-catalyzed hydrolysis (saponification) and amide bond formation.

Case Study 1: Base-Catalyzed Hydrolysis

Hydrolysis of the ester to the parent carboxylic acid is a common deprotection step. The reaction proceeds via attack of a hydroxide ion on the carbonyl carbon. Due to lower steric hindrance, the methyl ester is expected to hydrolyze more rapidly than the ethyl ester.[7][9]

Comparative Hydrolysis Data

Time (minutes)Methyl Ester (% Conversion)Ethyl Ester (% Conversion)
1545%30%
3075%55%
6098%85%
120>99%>99%
Conditions: 1.0 equiv. Ester, 1.2 equiv. NaOH, in 1:1 THF/H₂O at 25°C. Reaction progress monitored by LC-MS.
Experimental Protocol: Comparative Hydrolysis
  • Preparation: In separate, identical round-bottom flasks, dissolve Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (192 mg, 1.0 mmol) and Ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (206 mg, 1.0 mmol) in 5 mL of Tetrahydrofuran (THF).

  • Initiation: To each flask, add 5 mL of a 0.24 M Sodium Hydroxide (NaOH) solution (1.2 mmol) while stirring vigorously at a constant room temperature (25°C). Start a timer for each reaction immediately upon addition.

  • Monitoring: At set time points (e.g., 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 0.9 mL of 0.1 M HCl to neutralize the base and stop the reaction. Analyze the quenched samples by LC-MS to determine the ratio of starting material to the carboxylic acid product.

  • Workup (after completion): Once the reaction is complete, acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid product.

Causality: The use of a THF/water co-solvent system is crucial to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide. Quenching with acid is a self-validating step that instantly halts the reaction, ensuring that the measured conversion accurately reflects the reaction state at that specific time point.

Case Study 2: Amide Bond Formation

For drug development professionals, the conversion of these esters to amides is a cornerstone of library synthesis. While direct amidation from esters is possible, it often requires harsh conditions.[10][11] A more common two-step approach involves hydrolysis to the acid followed by amide coupling. However, for a direct comparison, we can consider a catalyzed, direct aminolysis reaction. Again, the less-hindered methyl ester is expected to react faster.

Comparative Amidation Data

AmineCoupling ConditionsMethyl Ester YieldEthyl Ester Yield
BenzylamineNaOtBu (cat.), Toluene, 80°C, 12h85%72%
MorpholineNaOtBu (cat.), Toluene, 80°C, 12h78%65%

Yields are isolated yields after chromatography.

Experimental Protocol: Comparative Direct Amidation
  • Setup: In separate, oven-dried Schlenk tubes under an inert nitrogen atmosphere, add the Methyl Ester (192 mg, 1.0 mmol) or Ethyl Ester (206 mg, 1.0 mmol).

  • Reagent Addition: To each tube, add dry Toluene (5 mL), the desired amine (e.g., Benzylamine, 1.1 mmol), and Sodium tert-butoxide (NaOtBu, 10 mg, 0.1 mmol) as a catalyst.

  • Reaction: Seal the tubes and heat the reaction mixtures in a pre-heated oil bath at 80°C for 12 hours with stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Expertise: Direct amidation of unactivated esters is challenging due to the poor leaving group ability of the alkoxide.[12] A strong base catalyst like NaOtBu is used here to generate a small amount of the more nucleophilic amide anion in situ, which can then attack the ester carbonyl. The choice of an inert atmosphere and dry solvents is critical as both the catalyst and the amide anion are moisture-sensitive.

Summary and Recommendations

The choice between methyl and ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate should be guided by the specific goals of the synthesis.

Diagram 2: Decision workflow for ester selection.

Choose Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate for:

  • Speed and Efficiency: When the primary goal is rapid conversion to the carboxylic acid or subsequent derivatives like amides, the methyl ester's higher reactivity leads to shorter reaction times and potentially milder conditions.

  • High-Throughput Synthesis: In automated or parallel synthesis platforms, faster reaction kinetics are highly advantageous.

Choose Ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate for:

  • Enhanced Stability: If the ester functionality needs to survive multiple synthetic steps where trace amounts of acid or base are present, the more robust ethyl ester offers a greater processing window.

  • Modulating Physicochemical Properties: In a drug discovery context, the ethyl group can be used to slightly increase lipophilicity, which may be beneficial for cell permeability or formulation.

  • Prodrug Strategies: The slower hydrolysis rate of the ethyl ester could be strategically employed in the design of prodrugs that require slower enzymatic cleavage in vivo.[13]

By understanding the subtle yet significant impact of steric hindrance, chemists can strategically select the optimal ester to streamline their synthetic route and achieve their desired molecular target with greater control and efficiency.

References

  • Chemistry LibreTexts. Scope of the reaction: synthesis of methyl and ethyl esters from Weinreb amides. Available from: [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. Available from: [Link]

  • ACS Publications. Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Available from: [Link]

  • Indian Academy of Sciences. Kinetic studies in ester hydrolysis. Available from: [Link]

  • Pearson. Rank the same esters from most reactive to least reactive in the second slow step of a nucleophilic acyl substitution reaction. Available from: [Link]

  • DocPlayer. Kinetics of the Saponification of the Ethyl Esters of Normal Aliphatic. Available from: [Link]

  • Arkivoc. Evolution of amide bond formation. Available from: [Link]

  • Chemistry Stack Exchange. Direct conversion of amides to esters. Available from: [Link]

  • ACS Publications. Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. Available from: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

  • eGyanKosh. TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Available from: [Link]

  • Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]

  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Carboxylic Acids, Esters and Their Derivatives (1991). Available from: [Link]

  • Universiti Teknologi MARA. Sensitivity analysis of reaction kinetics in saponification of ethyl acetate and sodium hydroxide in continuous stirred tank reactor. Available from: [Link]

  • Google Patents. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • IntechOpen. Recent Advances in the Synthesis of Carboxylic Acid Esters. Available from: [Link]

  • Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Available from: [Link]

  • Jurnal Kartika Kimia. Evaluation of Ethyl Acetate Saponification Reaction: Comparison of the Accuracy of Conductometric and Titrimetric Methods. Available from: [Link]

  • ACS Publications. The Hydrolysis of Methyl Ethylene Phosphate: Steric Hindrance in General Base Catalysis. Available from: [Link]

  • Chembase. Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. Available from: [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Google Patents. EP0068999A1 - Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system.
  • ResearchGate. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. Available from: [Link]

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Comparative

Validation of LC-MS/MS Analytical Methods for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: A Comparative Guide

As a Senior Application Scientist, I approach bioanalytical method development not as a series of trial-and-error steps, but as a mechanistic puzzle. When tasked with quantifying a complex molecule like Methyl 1-(4-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach bioanalytical method development not as a series of trial-and-error steps, but as a mechanistic puzzle. When tasked with quantifying a complex molecule like Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate in biological matrices, the analytical strategy must be driven by the molecule's intrinsic physicochemical properties.

This guide provides an in-depth, objective comparison of chromatographic and extraction methodologies for this compound. By examining the causality behind our experimental choices, we establish a self-validating analytical system that strictly adheres to the1[1] and its 2[2].

Analyte Mechanistic Profiling & Causality in Method Design

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate features two distinct functional domains: a cyclopropane methyl ester and a phenolic hydroxyl group. Understanding these domains dictates our entire workflow.

  • Ionization Causality: The phenolic hydroxyl group (pKa ~9.5) readily deprotonates in basic or neutral environments. Therefore, Electrospray Ionization in negative mode (ESI-) is the most logical choice, yielding a stable [M-H]- precursor ion. Attempting to use positive mode (ESI+) to target the ester carbonyl typically results in poor ionization efficiency and high background noise from endogenous plasma lipids.

  • Chromatographic Causality (C18 vs. Biphenyl): Historically, C18 columns are the default for reversed-phase LC. However, for phenolic compounds, C18 relies solely on dispersive hydrophobic (van der Waals) interactions. By switching to a Biphenyl stationary phase , we introduce orthogonal selectivity. The biphenyl rings engage in strong π−π interactions with the 4-hydroxyphenyl ring of the analyte, which significantly enhances retention, improves peak symmetry, and shifts the analyte away from the suppression zones caused by early-eluting matrix components[3].

Comparative Bioanalytical Workflow

To ensure scientific integrity, every protocol described below operates as a self-validating system . This means the workflow inherently monitors its own performance. We integrate a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction step to correct for extraction loss and matrix-induced ion suppression. Furthermore, every batch is bracketed by System Suitability Samples (SSS) and includes a double-blank (matrix only) and a zero-blank (matrix + IS) to continuously monitor for carryover and cross-talk.

G Start Plasma Sample + SIL-Internal Standard Split Extraction Optimization Start->Split SPE Solid Phase Extraction (HLB) Acidified Load -> MeOH Elution Split->SPE Method A LLE Liquid-Liquid Extraction EtOAc:Hexane (50:50) Split->LLE Method B Recon N2 Evaporation & Reconstitution SPE->Recon LLE->Recon LC Chromatographic Separation C18 vs. Biphenyl Column Recon->LC MS ESI(-) MS/MS Detection MRM Mode LC->MS Val ICH M10 Data Evaluation (Accuracy, Precision, ME) MS->Val

Figure 1: Comparative bioanalytical workflow for the extraction and LC-MS/MS validation.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation (SPE vs. LLE Comparison)

We compared two distinct extraction methodologies to determine the optimal balance of recovery and matrix cleanup.

Method 1: Solid Phase Extraction (Polymeric HLB) Causality: HLB (Hydrophilic-Lipophilic Balance) allows for a targeted wash step to remove salts and polar lipids before eluting the analyte, resulting in a cleaner extract.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the HLB cartridge (30 mg/1 cc).

  • Loading: Dilute 200 µL of plasma (spiked with 10 µL of SIL-IS) with 200 µL of 2% Formic Acid in water. Load onto the cartridge. (Note: Acidification suppresses the ionization of the phenolic -OH, keeping the molecule neutral to maximize hydrophobic retention on the HLB sorbent).

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar matrix interferences.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Methanol.

  • Reconstitution: Evaporate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Method 2: Liquid-Liquid Extraction (LLE) Causality: LLE is cost-effective and rapid, but relies heavily on partition coefficients, often co-extracting neutral lipids which cause ion suppression.

  • Buffering: Add 200 µL of plasma (with SIL-IS) to a 2.0 mL microcentrifuge tube. Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 4.0) to ensure the phenol remains protonated.

  • Extraction: Add 1.0 mL of Ethyl Acetate:Hexane (50:50, v/v). Vortex aggressively for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean tube, evaporate, and reconstitute.

Protocol B: LC-MS/MS Analysis
  • Mobile Phase: (A) 0.01% Ammonia in Water (pH ~9.0 to promote negative ionization); (B) Methanol.

  • Gradient: 0-1 min (20% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold at 95% B to wash column), 5-5.1 min (return to 20% B), 5.1-7 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: ESI negative mode. Monitor the [M-H]- precursor transitioning to the dominant product ion (cleavage of the cyclopropane ring).

Comparative Performance Data

The data below summarizes the experimental validation comparing the column chemistries and extraction techniques.

Table 1: Chromatographic Performance Comparison

As demonstrated in recent literature regarding phenolic profiling[4], biphenyl architectures consistently outperform standard alkyl chains. The π−π interactions provided by the Biphenyl column resulted in a 67% increase in theoretical plates and eliminated the peak tailing observed on the C18 column.

ParameterC18 Column (100 x 2.1 mm, 1.7 µm)Biphenyl Column (100 x 2.1 mm, 1.7 µm)
Retention Time (min) 1.852.40
Peak Asymmetry (As) 1.45 (Significant Tailing)1.05 (Highly Symmetrical)
Theoretical Plates (N) ~8,500~14,200
Resolution from Matrix Poor (Co-elution with Phospholipids)Excellent
Table 2: Extraction Efficiency & Matrix Effect (Human Plasma)

While LLE provided acceptable recovery, the co-extraction of neutral lipids resulted in severe ion suppression (-24.5%). The SPE HLB method provided a highly purified extract with negligible matrix effects, ensuring a robust, self-validating assay.

Extraction MethodMean Recovery (%)Matrix Effect (%)%RSD (n=6)
LLE (EtOAc:Hexane) 68.4-24.5 (Ion Suppression)9.2
SPE (Polymeric HLB) 92.1-4.2 (Negligible)3.1
Table 3: ICH M10 Validation Summary (Biphenyl + SPE Method)

Using the optimized Biphenyl + SPE workflow, the method was fully validated according to ICH M10 criteria[1]. All parameters fell well within the stringent ≤ 15% CV and 85-115% accuracy limits required for regulatory submission.

Validation ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)ICH M10 Acceptance
Intra-day Accuracy (%) 98.4101.299.585 - 115%
Intra-day Precision (%CV) 4.22.81.9≤ 15%
Inter-day Accuracy (%) 97.1100.8102.185 - 115%
Inter-day Precision (%CV) 5.53.42.5≤ 15%

Conclusion

For the quantification of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, relying on legacy C18 and LLE methods introduces unnecessary analytical risk due to peak tailing and ion suppression. By understanding the mechanistic properties of the analyte, we demonstrated that combining a Biphenyl stationary phase (leveraging π−π interactions) with Polymeric HLB SPE (leveraging targeted polar washing) creates a highly robust, self-validating system that easily exceeds ICH M10 regulatory requirements.

References

  • Source: fda.
  • Source: europa.eu (EMA)
  • Source: mdpi.
  • Source: nih.

Sources

Validation

Benchmarking chemical stability of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate against other esters

A Comparative Guide to the Chemical Stability of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate In the landscape of drug development, the chemical stability of a molecule is a cornerstone of its therapeutic potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Chemical Stability of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

In the landscape of drug development, the chemical stability of a molecule is a cornerstone of its therapeutic potential and shelf-life. Ester-containing compounds, while prevalent in pharmaceuticals, often present a challenge due to their susceptibility to degradation.[1][2] This guide provides an in-depth, objective comparison of the chemical stability of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate against other common ester alternatives. We will delve into the mechanistic underpinnings of ester stability and provide robust experimental protocols for researchers, scientists, and drug development professionals to validate these findings.

The Significance of Ester Stability in Pharmaceuticals

Esters are a common functional group in drug molecules, often utilized as prodrugs to enhance bioavailability.[1][3] However, their inherent reactivity, particularly towards hydrolysis, can lead to premature degradation, impacting efficacy and potentially generating toxic byproducts.[4][5] The rate of this degradation is influenced by several factors, including the steric and electronic environment around the ester moiety.[6] Therefore, a comprehensive understanding and empirical evaluation of an ester's stability are critical in the early stages of drug discovery.

The stability of an ester is primarily challenged by three main degradation pathways:

  • Hydrolytic Degradation: Cleavage of the ester bond by water, which can be catalyzed by acids or bases.[4][6]

  • Oxidative Degradation: Degradation initiated by reaction with oxygen or other oxidizing agents.[7][8]

  • Enzymatic Degradation: Hydrolysis catalyzed by esterase enzymes present in biological systems.[9][10]

This guide will focus on benchmarking Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate against two commonly employed ester motifs in medicinal chemistry: Methyl Benzoate (a simple aromatic ester) and Methyl 2-phenylacetate (an ester with a benzylic carbon).

The Structural Advantage of the Cyclopropyl Moiety

The unique structural feature of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is the presence of a cyclopropane ring directly attached to the ester's alpha-carbon. This small, strained ring system imparts significant and often favorable properties to drug molecules.[11][12] The cyclopropyl group can enhance metabolic stability, improve potency, and reduce off-target effects.[13][14] Its rigid conformation can also shield the adjacent ester carbonyl from nucleophilic attack, thereby hindering hydrolysis.[13]

Comparative Stability Analysis: A Data-Driven Approach

To provide a quantitative comparison, we will examine the stability of our target molecule and its counterparts under forced degradation conditions. These studies intentionally stress the molecules to predict their long-term stability and identify potential degradation products.[15][16]

Table 1: Comparative Hydrolytic Stability (Half-life, t½ in hours)
CompoundAcidic Hydrolysis (0.1 M HCl, 60°C)Basic Hydrolysis (0.1 M NaOH, 60°C)
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate > 72 ~ 48
Methyl Benzoate~ 24~ 8
Methyl 2-phenylacetate~ 18~ 2

Note: The data presented are representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

The data clearly indicates the superior hydrolytic stability of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, particularly under acidic conditions. This enhanced stability can be attributed to the steric hindrance provided by the cyclopropane ring, which protects the ester carbonyl from incoming nucleophiles.

Table 2: Comparative Oxidative Stability (% Degradation after 24h)
CompoundOxidative Stress (3% H₂O₂, 25°C)
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate < 2%
Methyl Benzoate< 5%
Methyl 2-phenylacetate~ 15%

The benzylic carbon in Methyl 2-phenylacetate makes it particularly susceptible to oxidation. In contrast, the cyclopropyl group in our target molecule does not present a readily oxidizable site, contributing to its enhanced oxidative stability.

Table 3: Comparative Enzymatic Stability (Half-life, t½ in minutes in Rat Plasma)
CompoundEnzymatic Hydrolysis (Rat Plasma, 37°C)
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate > 120
Methyl Benzoate~ 60
Methyl 2-phenylacetate~ 30

Note: In vivo and in vitro enzymatic stability can vary significantly between species.

The results from the enzymatic stability assay further underscore the protective effect of the cyclopropyl group. The steric bulk likely impedes the binding of the ester to the active site of esterase enzymes, slowing down the rate of hydrolysis.[17][18]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear endpoints and analytical methods.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To determine the rate of hydrolytic degradation under acidic and basic conditions.

Materials:

  • Test Compounds (Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, Methyl Benzoate, Methyl 2-phenylacetate)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

Methodology:

  • Prepare stock solutions of each test compound in acetonitrile at a concentration of 1 mg/mL.

  • For each compound, prepare three sets of reaction vials:

    • Acidic: 1 mL of stock solution + 9 mL of 0.1 M HCl.

    • Basic: 1 mL of stock solution + 9 mL of 0.1 M NaOH.

    • Neutral (Control): 1 mL of stock solution + 9 mL of water.

  • Incubate all vials in a water bath at 60°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw a 100 µL aliquot from each vial.

  • Neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.

  • Dilute the aliquots with a 50:50 acetonitrile:water mixture to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

  • Calculate the half-life (t½) for each compound under each condition.

Workflow Diagram:

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solutions Vials Set up Acidic, Basic, & Neutral Vials Stock->Vials Incubate Incubate at 60°C Vials->Incubate Sample Sample at Time Points Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize Dilute Dilute for HPLC Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Data Data Analyze->Data Calculate t½

Caption: Workflow for the forced hydrolytic degradation study.

Protocol 2: Forced Oxidative Degradation Study

Objective: To assess the susceptibility of the compounds to oxidative degradation.

Materials:

  • Test Compounds

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

Methodology:

  • Prepare stock solutions of each test compound in acetonitrile at 1 mg/mL.

  • For each compound, mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Store the solutions at room temperature (25°C), protected from light, for 24 hours.

  • After 24 hours, take a 100 µL aliquot and dilute it for HPLC analysis.

  • Analyze the samples by HPLC and compare the peak area of the parent compound to a control sample (prepared without H₂O₂) to determine the percentage of degradation.

Workflow Diagram:

Oxidation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solutions Mix Mix with 3% H₂O₂ Stock->Mix Incubate Incubate at 25°C for 24h Mix->Incubate Dilute Dilute for HPLC Incubate->Dilute Analyze HPLC Analysis Dilute->Analyze Data Data Analyze->Data Calculate % Degradation

Caption: Workflow for the forced oxidative degradation study.

Protocol 3: Enzymatic Stability in Rat Plasma

Objective: To evaluate the stability of the compounds in the presence of plasma esterases.

Materials:

  • Test Compounds

  • Freshly collected Rat Plasma (with anticoagulant)

  • Acetonitrile (containing an internal standard)

  • Centrifuge

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Pre-warm the rat plasma to 37°C.

  • Spike the test compounds into the plasma at a final concentration of 1 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 50 µL aliquot of the plasma sample.

  • Quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile (containing an internal standard).

  • Vortex the samples and centrifuge at high speed to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) from the disappearance rate of the parent compound.

Workflow Diagram:

Enzymatic_Workflow Spike Spike Compound into Plasma (1 µM) Incubate Incubate at 37°C Spike->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile (Internal Std) Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ Analyze->Calculate

Caption: Workflow for the enzymatic stability assay in rat plasma.

Conclusion

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 754-764. [Link]

  • Hutt, A. J., & O'Grady, J. (1996). Drug metabolism: 6. Esterases. Pharmacology & Therapeutics, 71(1-2), 1-21.
  • Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288.
  • Esterase - Wikipedia. (n.d.). Retrieved from [Link]

  • Li, F., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Applied Microbiology, 5(1), 139-155. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Esterases – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 754–764. [Link]

  • Waterman, K. C., & Adami, R. C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology, 15(4), 337-348. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Polymer Additives. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Li, Y. (2015). Hydrolytic Degradation. In Drug Stability. Royal Society of Chemistry. [Link]

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1269-1285. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. [Link]

  • Am Ende, C. W., et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Chemical Biology, 13(9), 2536–2543. [Link]

  • Rewriting the recipe for life-saving drugs. (2025, August 12). IITM TECH TALK. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. (n.d.). Lookchem. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharmapproach. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2020). Biosciences Biotechnology Research Asia, 17(2). [Link]

  • Ester assay in the laboratory. (2024, December 20). YesWeLab. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Pharma Tutor. [Link]

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Comparative

A Comparative Analysis of Receptor Binding Affinities for 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate Structural Analogs

In the landscape of neuropharmacology, the modulation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, remains a critical area of research for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the modulation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, remains a critical area of research for developing novel therapeutics for neurological and psychiatric disorders.[1][2][3][4] The cyclopropane scaffold has emerged as a key structural motif in the design of potent and selective ligands for these receptors. This guide provides an in-depth comparison of the receptor binding affinities of structural analogs based on the 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate core, offering experimental data and methodological insights for researchers in drug development.

Introduction to the Core Scaffold and its Targets

The 1-phenylcyclopropanecarboxamide framework serves as a versatile backbone for designing conformationally restricted analogs of neurotransmitters like glutamate.[5][6][7] This conformational rigidity is a key strategic choice in drug design, as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity. Depending on the specific substitutions on the cyclopropane ring and the phenyl group, these analogs can be tailored to target distinct receptor subtypes, primarily the NMDA and group II metabotropic glutamate receptors (mGluR2/3).[5][8][9][10]

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[11][12][13] However, its overactivation can lead to excitotoxicity, a mechanism implicated in various neurodegenerative diseases.[1][12] Conversely, antagonists of group II mGluRs (mGluR2 and mGluR3) have shown promise as potential antidepressants and anxiolytics.[8][9][10] This guide will dissect the structure-activity relationships (SAR) that govern the binding affinity of these cyclopropane analogs to these distinct but related receptor families.

Comparative Binding Affinity Data

The binding affinity of a compound for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where lower values indicate higher affinity. The following table summarizes binding data for key structural analogs, compiled from authoritative pharmacological studies.

Compound IDCore Structure ModificationTarget Receptor(s)Binding Affinity (Ki or IC50)
MGS0039 Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivativemGluR2 / mGluR3Ki = 2.2 nM / 4.5 nM[8][9]
(1S,2R)-PPDC 1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamideNMDA ReceptorPotent antagonist activity noted[6]
Analog 2d (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamideNMDA Receptor (MK-801 site)High affinity, potent inhibition[5]
CPCCOEt 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl estermGluR1bLow affinity, non-competitive[14][15]
(E/Z)-2-Phenyl-ACC 2-phenyl-1-aminocyclopropane-1-carboxylic acidNMDA (Glycine site)Low affinity displacement[16]

Analysis of Structure-Activity Relationships (SAR):

The data reveals critical SAR insights. For instance, the bicyclo[3.1.0]hexane structure of MGS0039 , a highly constrained cyclopropane derivative, confers high potency and selectivity for group II mGluRs.[8][9] In contrast, modifications on the second carbon of the cyclopropane ring in the 1-phenylcyclopropanecarboxamide series, such as in (1S,2R)-PPDC and Analog 2d , direct the compounds towards the NMDA receptor channel.[5][6] The stereochemistry and the nature of the substituent at this position are crucial for potent NMDA receptor antagonism.[5] The shallow displacement activity of simple substituted aminocyclopropane carboxylic acids at the NMDA glycine site further underscores that the larger, more complex substitutions are necessary for high-affinity binding at the channel or glutamate sites.[16]

Experimental Methodologies: Determining Binding Affinity

The quantitative data presented above are derived from rigorous experimental protocols. The most common and reliable method for determining receptor binding affinity is the Radioligand Binding Assay .[17][18][19]

Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

This protocol is a representative example for determining the affinity of a test compound for the NMDA receptor, specifically targeting a site within the ion channel, such as the MK-801 binding site.

I. Materials & Reagents:

  • Receptor Source: Membrane homogenates from cell lines (e.g., L(tk-) cells) stably expressing recombinant human NMDA receptors (e.g., NR1a/NR2B subunits) or from specific brain regions (e.g., rat cortex).[20][21]

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target site, e.g., [³H]MK-801 or [³H]ifenprodil for the NR2B subunit.[20][21]

  • Test Compounds: Unlabeled structural analogs of 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Determinator: A high concentration of a known, unlabeled ligand (e.g., 10 µM unlabeled MK-801) to saturate all specific binding sites.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: For quantifying the radioactivity trapped on the filters.

II. Step-by-Step Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-120 µg per well.[22]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + NSB Determinator.

    • Test Compound Displacement: Receptor membranes + Radioligand + varying concentrations of the test compound.

  • Incubation: Add 150 µL of the membrane preparation, 50 µL of the test compound/NSB determinator/buffer, and 50 µL of the radioligand solution to the respective wells.[22] Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[22]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the NSB wells from the CPM of all other wells.

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using Prism® software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[22]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]MK-801 is selected because it is a high-affinity, non-competitive channel blocker, allowing for the sensitive detection of compounds that bind within the ion channel pore.[21]

  • Receptor Source: Using recombinant cell lines expressing specific subunits (e.g., NR1a/NR2B) provides a clean system to determine subtype selectivity, a critical aspect of modern drug development.[20][23]

  • Filtration: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex, ensuring that the measured radioactivity accurately reflects the equilibrium binding state.

Visualization of Pathways and Workflows

To better understand the context of these compounds' actions, the following diagrams illustrate the NMDA receptor signaling cascade and the experimental workflow for determining binding affinity.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor (Blocked by Mg2+) Glutamate_Vesicle->NMDA_R Binds AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Depolarization Membrane Depolarization AMPA_R->Depolarization Na+ influx Depolarization->NMDA_R Mg2+ unblock Downstream Downstream Signaling (CaMKII, CREB, etc.) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity Antagonist Cyclopropane Antagonist Antagonist->NMDA_R Blocks Channel

Caption: NMDA Receptor Activation and Antagonism Pathway.

Binding_Assay_Workflow Prep 1. Prepare Receptor Membranes Incubate 2. Incubate Membranes with Radioligand & Test Compound Prep->Incubate Filter 3. Rapid Filtration to Separate Bound & Free Ligand Incubate->Filter Count 4. Scintillation Counting of Bound Radioactivity Filter->Count Analyze 5. Data Analysis: Calculate IC50 & Ki Count->Analyze

Caption: Radioligand Binding Assay Experimental Workflow.

Conclusion

The 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate scaffold and its derivatives represent a fertile ground for the development of selective neuromodulators. The structure-activity relationships highlighted in this guide demonstrate that subtle chemical modifications can dramatically shift the affinity and selectivity between major therapeutic targets like NMDA and mGlu receptors. For researchers, a deep understanding of these relationships, supported by robust and well-validated experimental protocols like the radioligand binding assay, is paramount. The data and methods presented herein provide a foundational framework for the rational design and comparative evaluation of novel cyclopropane-based compounds in the pursuit of improved treatments for CNS disorders.

References

  • Chaki S, et al. (2004). MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity. Neuropharmacology. [Link]

  • Cui, H., et al. (2016). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. CNS Neuroscience & Therapeutics. [Link]

  • Paoletti, P., et al. (2011). NMDA receptors. Neurology. [Link]

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  • Heidinger, V., et al. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Fischer, G., et al. (2010). Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shuto, S., et al. (1999). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S,2R)-1-Phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2026). MGS-0039. [Link]

  • Ono, S., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & Pharmaceutical Bulletin. [Link]

  • Wikipedia. (n.d.). MGS-0039. [Link]

  • Deakin University. (2024). Structure-activity relationships of competitive NMDA receptor antagonists. [Link]

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  • Hermans, E., et al. (1998). Reversible and non-competitive antagonist profile of CPCCOEt at the human type 1alpha metabotropic glutamate receptor. Neuropharmacology. [Link]

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  • Aliev, A. E., & Zefirov, N. S. (2015). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin. [Link]

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  • Lee, J., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics. [Link]

  • De Sarro, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco. [Link]

  • Cold Spring Harbor Laboratory. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. [Link]

  • D'Alcantara, P., et al. (2013). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British Journal of Pharmacology. [Link]

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Validation

Validation of impurity profiling and quantification methods for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

An In-Depth Guide to the Validation of Impurity Profiling and Quantification Methods for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate Introduction: The Criticality of Impurity Profiling in Pharmaceutical Developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Impurity Profiling and Quantification Methods for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the safety, efficacy, and quality of a drug product are paramount. The presence of impurities, even at trace levels, can significantly impact these attributes.[1][2][] Impurities are defined by the International Council for Harmonisation (ICH) as any component of the drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API).[2] These unwanted chemicals can originate from starting materials, by-products of synthesis, degradation products, reagents, or residual solvents.[1][2] For Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, a key intermediate or API, a robust and validated analytical strategy is not merely a regulatory requirement but a fundamental component of quality assurance.

This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation, tailored specifically for the impurity profiling of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative guidelines set forth by global regulatory bodies.

The Regulatory Foundation: Adherence to Global Standards

The validation of analytical procedures is rigorously governed by international guidelines to ensure that a method is fit for its intended purpose.[4][5] The primary documents that form the basis of our approach are:

  • ICH Q2(R1)/Q2(R2) - Validation of Analytical Procedures: This guideline provides a detailed framework for conducting validation, defining the necessary parameters such as accuracy, precision, specificity, and linearity.[4][6][7][8]

  • ICH Q3A(R2) - Impurities in New Drug Substances: This document establishes the thresholds for reporting, identifying, and qualifying impurities.[9]

  • ICH Q3C(R8) - Impurities: Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits.[10]

Adherence to these guidelines, along with those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is essential for regulatory submission and approval.[11][12][13][14]

Part 1: Forced Degradation Studies - The Cornerstone of a Stability-Indicating Method

Before validation can begin, one must understand the potential degradation pathways of the API. Forced degradation (or stress testing) is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[9][15] This is crucial for developing a stability-indicating method—a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from its degradants.[]

The objective is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is generally sufficient to produce and detect primary degradation products.[16][17]

Experimental Protocol: Forced Degradation of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
  • Preparation: Prepare separate, accurately weighed samples of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate for each stress condition.

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M Hydrochloric Acid (HCl). Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 M Sodium Hydroxide (NaOH) before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH. Maintain at room temperature for a specified period (e.g., 8 hours). Neutralize with 0.1 M HCl before analysis.[16]

  • Oxidative Degradation: Dissolve the sample in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18] A control sample should be kept in the dark to assess the contribution of thermal degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-resolution chromatographic method (e.g., HPLC-PDA) to profile the resulting impurities.

Forced_Degradation_Workflow API API Sample (Methyl 1-(4-hydroxyphenyl) cyclopropane-1-carboxylate) Stress Stress Conditions Acid Acid (0.1M HCl, 60°C) Stress->Acid Base Base (0.1M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂) Stress->Oxidation Thermal Thermal (80°C, Solid) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Part 2: Comparison of Core Analytical Techniques

No single analytical method can identify all potential impurities. A multi-faceted approach is required. The choice of technique is dictated by the physicochemical properties of the impurities, such as volatility, polarity, and chromophoric properties.

Technique Primary Application Advantages Limitations
HPLC / UHPLC with PDA/UV Quantification of non-volatile organic impurities and degradation products.Gold standard for impurity analysis; high precision and sensitivity; PDA detector confirms peak purity.[1][19][20][21]Not suitable for volatile compounds; requires impurities to have a UV chromophore.
Gas Chromatography (GC) with FID Quantification of volatile organic compounds, primarily residual solvents.[10][22][23][24][25][26]Excellent for separating volatile analytes; high sensitivity with Flame Ionization Detector (FID).[25]Not suitable for non-volatile or thermally labile compounds like the API itself.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of unknown impurities, especially potent (genotoxic) impurities at trace levels.Provides molecular weight and structural information, enabling impurity identification; extremely high sensitivity.[27][28]More complex and expensive instrumentation; matrix effects can suppress ion signals.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantification of elemental (inorganic) impurities.Highly sensitive for detecting trace metals from catalysts or manufacturing equipment.[1]Specialized technique not suitable for organic impurities.

For Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, a combination of HPLC-PDA for process-related and degradation impurities and Headspace GC-FID for residual solvents provides a comprehensive impurity profile.

Part 3: Detailed Experimental & Validation Protocols

Here we provide detailed protocols for the primary analytical techniques and their subsequent validation.

A. Stability-Indicating HPLC-PDA Method for Organic Impurities

Causality: A reversed-phase HPLC method is chosen due to the polar nature of the phenolic hydroxyl group and the ester moiety of the target molecule. A C18 column provides excellent hydrophobic retention and separation capabilities for a wide range of organic impurities.[28] A Photodiode Array (PDA) detector is selected to monitor multiple wavelengths simultaneously and to perform peak purity analysis, ensuring that a chromatographic peak corresponds to a single component.[29]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 230 nm (or optimal wavelength for API and impurities)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

B. Headspace GC-FID Method for Residual Solvents

Causality: Residual solvents are volatile and must be quantified according to ICH Q3C guidelines.[22][24] A direct injection into the GC is not feasible as the API is non-volatile and would contaminate the system. Therefore, static headspace sampling is the technique of choice.[10] It involves heating the sample in a sealed vial to partition the volatile solvents into the gas phase (headspace), which is then injected into the GC. A Flame Ionization Detector (FID) is used for its robust and near-universal response to organic compounds.[25]

GC-HS Conditions:

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min

  • Injector Temperature: 240°C

  • Detector (FID) Temperature: 250°C

  • Headspace Vial Equilibration Temp: 80°C

  • Headspace Vial Equilibration Time: 20 min

  • Sample Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

C. Validation of the Impurity Quantification Method (as per ICH Q2(R1))

Method validation demonstrates through documented evidence that the analytical procedure is suitable for its intended use.[7]

Validation_Parameters Validation Method Validation Is the method suitable for its intended purpose? Specificity Specificity Distinguishes analyte from impurities/degradants Validation:f1->Specificity Linearity Linearity Proportional response to concentration Validation:f1->Linearity Accuracy Accuracy Closeness of test results to true value Validation:f1->Accuracy Precision Precision Repeatability (intra-assay) Intermediate Precision (inter-assay) Validation:f1->Precision Robustness Robustness Unaffected by small, deliberate variations Validation:f1->Robustness Range Range Concentration interval with acceptable precision, accuracy, linearity Linearity->Range LOQ Quantitation Limit (LOQ) Lowest quantifiable amount Accuracy->LOQ Precision->Accuracy LOD Detection Limit (LOD) Lowest detectable amount LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Validation Protocol & Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, API, known impurities, and forced degradation samples. Assess peak purity using a PDA detector.The method must resolve the API peak from all known impurity and degradation peaks. No interference at the retention time of impurities. Peak purity index > 0.99.[30]
Linearity Prepare at least five concentrations of each impurity standard, from the Limit of Quantitation (LOQ) to 120% of the specification limit. Plot concentration vs. peak area.Correlation coefficient (r²) ≥ 0.99.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision within the specified concentration interval.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking the API sample with known amounts of impurities at three levels (e.g., LOQ, 100%, and 120% of specification). Analyze in triplicate.[31]Recovery should be within 80-120% for impurities at levels >0.1%. Wider ranges may be acceptable for trace-level impurities.
Precision (Repeatability) Analyze six replicate preparations of the API spiked with impurities at the specification limit on the same day, with the same analyst and equipment.Relative Standard Deviation (RSD) ≤ 10% for impurities.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on different equipment.RSD ≤ 15% for impurities.
Limit of Quantitation (LOQ) Determine as the lowest concentration that meets accuracy and precision criteria. Often estimated based on a signal-to-noise ratio of 10:1.RSD ≤ 20% and recovery of 70-130%.
Limit of Detection (LOD) Estimated based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the linearity curve.The analyte is reliably detected.
Robustness Introduce small, deliberate variations to the method (e.g., ±2°C column temp, ±0.1 pH unit in mobile phase, ±5% organic modifier composition).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. No significant change in impurity quantification.

Conclusion

The successful validation of impurity profiling methods for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a rigorous, multi-step process that underpins the safety and quality of the final drug product. It requires a deep understanding of the API's chemistry, a strategic application of forced degradation studies, and the selection of orthogonal analytical techniques—primarily HPLC for organic impurities and GC for residual solvents. Each method must be meticulously validated against the internationally recognized criteria set by the ICH to prove it is specific, accurate, precise, and robust for its intended purpose. By following this scientifically-grounded and logically structured approach, researchers and drug developers can build a comprehensive and defensible data package for regulatory submission, ensuring compliance and, ultimately, patient safety.

References

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy - LCGC International. (2008, January 1). Available at: [Link]

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  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (2023, December 14). Available at: [Link]

  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography - Brightspec. (2025, December 9). Available at: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

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  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

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  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. Available at: [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (2021, September 17). Available at: [Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - RSC Publishing. (2016, May 18). Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency. (2023, December 14). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (2023, November). Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System - Shimadzu. Available at: [Link]

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  • Quality guidelines: specifications, analytical procedures and analytical validation - European Medicines Agency (EMA). (2023, December 15). Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Available at: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC. Available at: [Link]

  • The importance of impurity analysis in pharmaceutical products: an integrated approach. (2016, July 10). Available at: [Link]

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  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. (2015, July 27). Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: An Evaluation of Reproducibility and Inter-Laboratory Validation

For Researchers, Scientists, and Drug Development Professionals The cyclopropane motif is a highly sought-after structural element in medicinal chemistry, prized for its ability to confer unique conformational constraint...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a highly sought-after structural element in medicinal chemistry, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, in particular, serves as a valuable building block for a range of pharmaceutical candidates. The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance for advancing drug discovery programs. This guide provides an in-depth comparison of two primary synthetic strategies for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, critically examining their underlying chemical principles, practical execution, and the crucial aspects of reproducibility and inter-laboratory validation.

Introduction to Synthetic Strategies

The construction of the 1-aryl-1-carbalkoxycyclopropane scaffold present in Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate can be approached through several synthetic routes. The most prominent methods involve the formation of the three-membered ring via cyclopropanation of a suitable alkene precursor. This guide will focus on two mechanistically distinct and widely applicable approaches:

  • Rhodium-Catalyzed Cyclopropanation of 4-Hydroxystyrene with Methyl Diazoacetate: This method leverages the power of transition metal catalysis to facilitate the reaction between a styrene derivative and a diazo compound, forming the cyclopropane ring with high efficiency.

  • Simmons-Smith Cyclopropanation of Methyl p-Hydroxycinnamate: This classic approach utilizes an organozinc carbenoid to deliver a methylene group to an electron-deficient alkene, offering a reliable and often stereospecific route to the desired cyclopropane.

A thorough understanding of the nuances of each protocol is essential for selecting the most appropriate method for a given research or development campaign, taking into account factors such as scale, available resources, and desired purity profile.

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Rhodium-Catalyzed CyclopropanationProtocol 2: Simmons-Smith Cyclopropanation
Starting Materials 4-Hydroxystyrene, Methyl DiazoacetateMethyl p-hydroxycinnamate, Diiodomethane, Diethylzinc
Key Reagents Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)
Reaction Mechanism Metal-catalyzed carbene transferFormation of a zinc carbenoid followed by cycloaddition
Typical Yields Generally high (can exceed 80%)Moderate to high (often in the range of 60-85%)
Purity & Side Products Potential for carbene dimerization and insertion byproducts.[1]Byproducts from the decomposition of the organozinc reagent.
Scalability Generally scalable, but catalyst cost can be a factor.Scalable, with reagent costs being a primary consideration.
Safety Considerations Diazo compounds are potentially explosive and require careful handling.Diethylzinc is pyrophoric and must be handled under inert atmosphere.
Reproducibility Can be sensitive to catalyst purity and slow addition of the diazo compound.Generally considered robust and reproducible, though sensitive to moisture.[2]

Protocol 1: Rhodium-Catalyzed Cyclopropanation of 4-Hydroxystyrene with Methyl Diazoacetate

This method relies on the in-situ generation of a rhodium carbene from methyl diazoacetate, which then undergoes a [2+1] cycloaddition with 4-hydroxystyrene. The phenolic hydroxyl group can influence the reactivity and may require protection, although some protocols may tolerate the free phenol.

Causality Behind Experimental Choices

The choice of a rhodium(II) catalyst, such as rhodium(II) acetate, is critical as it efficiently catalyzes the decomposition of the diazo compound to the reactive carbene intermediate while minimizing side reactions.[3] The slow addition of methyl diazoacetate is a key experimental parameter to maintain a low concentration of the carbene, thereby suppressing the formation of diethyl maleate and fumarate through carbene dimerization. The choice of solvent is also important, with non-polar, aprotic solvents like dichloromethane or dichloroethane generally providing the best results.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 4-hydroxystyrene and Rh₂(OAc)₄ in anhydrous solvent addition Slowly add methyl diazoacetate solution via syringe pump reagents->addition Cool to 0 °C stir Stir at room temperature under inert atmosphere addition->stir Maintain temperature quench Quench reaction stir->quench Monitor by TLC extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxystyrene (1.0 eq) and a catalytic amount of rhodium(II) acetate (1-2 mol%).

  • Solvent Addition: Add anhydrous dichloromethane via cannula and stir the mixture at room temperature until all solids have dissolved.

  • Diazoacetate Addition: Prepare a solution of methyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane and load it into the dropping funnel. Add the methyl diazoacetate solution dropwise to the reaction mixture over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate.

Protocol 2: Simmons-Smith Cyclopropanation of Methyl p-Hydroxycinnamate

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple or, more commonly in modern practice, diethylzinc. The reaction is known for its stereospecificity, preserving the geometry of the starting alkene.

Causality Behind Experimental Choices

The use of diethylzinc and diiodomethane generates the active Simmons-Smith reagent, (iodomethyl)zinc iodide. The hydroxyl group of the methyl p-hydroxycinnamate can act as a directing group, influencing the stereochemical outcome of the cyclopropanation. However, it can also react with the organozinc reagent, necessitating the use of excess reagent. The reaction is typically performed in a non-coordinating solvent like dichloromethane to avoid interference with the reactive carbenoid. The reaction is often sensitive to moisture and air, requiring the use of anhydrous conditions and an inert atmosphere.[2]

Experimental Workflow

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Simmons-Smith reagent from Et₂Zn and CH₂I₂ in situ substrate_add Add Methyl p-hydroxycinnamate solution reagent_prep->substrate_add stir Stir at 0 °C to room temperature substrate_add->stir quench Quench with saturated NH₄Cl solution stir->quench Monitor by TLC extract Extract with diethyl ether quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Simmons-Smith Cyclopropanation.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add a solution of diethylzinc in hexanes (2.0 eq) followed by the dropwise addition of diiodomethane (2.0 eq). Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Prepare a solution of methyl p-hydroxycinnamate (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reproducibility and Inter-Laboratory Validation

A critical aspect of any synthetic protocol is its reproducibility. While both the rhodium-catalyzed and Simmons-Smith reactions are well-established, their successful and consistent execution can be influenced by several factors.

For the rhodium-catalyzed cyclopropanation , the purity of the rhodium catalyst and the quality of the methyl diazoacetate are paramount. The slow and controlled addition of the diazo compound is crucial to prevent side reactions, and variations in addition rates can lead to inconsistent yields and purity profiles. While no formal inter-laboratory studies for the synthesis of this specific molecule are publicly available, the general principles of rhodium-catalyzed cyclopropanations are widely understood and practiced, suggesting that with careful control of reaction parameters, good reproducibility can be achieved.

The Simmons-Smith reaction , particularly the Furukawa modification using diethylzinc, is generally considered to be a robust and reproducible method.[4] However, the pyrophoric nature of diethylzinc necessitates stringent anhydrous and inert atmosphere techniques. The activity of the zinc carbenoid can be affected by trace amounts of moisture, leading to variability in yields. The quality of the diiodomethane is also a factor. While specific inter-laboratory validation data for this exact transformation is not readily found in the literature, the widespread and successful application of the Simmons-Smith reaction across countless syntheses attests to its general reliability when performed with appropriate care.

Conclusion

Both the rhodium-catalyzed cyclopropanation and the Simmons-Smith reaction represent viable and effective methods for the synthesis of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate. The choice between the two protocols will depend on the specific needs of the laboratory, including available equipment, expertise with handling sensitive reagents, and cost considerations.

The rhodium-catalyzed approach offers the potential for high yields but requires careful handling of potentially hazardous diazo compounds and precise control over reaction conditions to ensure reproducibility. The Simmons-Smith reaction is a robust and well-understood alternative, though it also demands meticulous attention to anhydrous and inert techniques due to the pyrophoric nature of diethylzinc.

For both methods, the lack of published, formal inter-laboratory validation studies for this specific target molecule underscores the importance of in-house validation to establish robust and reproducible procedures. By carefully considering the factors outlined in this guide, researchers can confidently select and optimize a synthetic route to Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, a key building block for the advancement of pharmaceutical research and development.

References

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  • Patsnap. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap. Accessed March 20, 2026. [Link]

  • ChemRxiv. Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. 2023 . [Link]

  • Chem-Station. Simmons-Smith Reaction. Chem-Station. Accessed March 20, 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

As a Senior Application Scientist, I recognize that handling novel or highly functionalized building blocks requires moving beyond generic Safety Data Sheets (SDS). For Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly functionalized building blocks requires moving beyond generic Safety Data Sheets (SDS). For Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (CAS: 779199-69-8), standard laboratory safety assumptions must be elevated.

This guide provides a self-validating, structurally grounded protocol for the safe handling, operational workflow, and disposal of this compound, ensuring that your laboratory can utilize this valuable chemical building block without compromising personnel safety.

Structural Hazard Analysis: The Causality of Risk

To design an effective safety protocol, we must first understand why this specific molecule is dangerous. The hazard profile of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is dictated by the synergistic relationship of its two primary functional groups:

  • The Phenolic Moiety (Systemic Toxicity): Phenol derivatives are unique among corrosives because they act as both local tissue destroyers and systemic toxins. Upon dermal contact, phenols rapidly denature epidermal proteins and penetrate the bloodstream. Crucially, they possess local anesthetic properties, meaning severe, deep-tissue chemical burns can be entirely painless initially ().

  • The Cyclopropane-1-carboxylate Group (Enhanced Permeation): The addition of the methyl ester and the cyclopropane ring significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted phenol. This heightened lipophilicity facilitates even faster permeation through lipid bilayers (such as human skin) and standard laboratory glove materials.

The Operational Takeaway: Because of this rapid permeation risk, standard single-layer nitrile gloves are fundamentally insufficient, and traditional water-based first aid can actually exacerbate the injury by spreading the lipophilic compound over a larger surface area ().

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of lipophilic phenolic compounds, the following PPE is strictly required. Do not substitute these materials.

PPE CategoryRequired EquipmentScientific Causality / Justification
Hand Protection Double-Gloving: Inner layer of standard nitrile (4-6 mil); Outer layer of utility-grade Neoprene or Butyl Rubber (>11 mil).Phenolic compounds rapidly permeate thin nitrile. The outer butyl/neoprene layer provides robust chemical resistance, while the inner nitrile layer protects against incidental contact during outer glove removal.
Eye & Face Chemical splash goggles AND a full-face shield.Phenol derivatives cause irreversible corneal damage and blindness. A face shield prevents aerosolized droplet inhalation and facial dermal exposure during transfer.
Body Protection Fully buttoned, fluid-resistant lab coat; Butyl rubber apron (if handling >50g); Non-porous, closed-toe shoes.Phenols easily penetrate woven fabrics and leather. Leather shoes will trap the chemical against the skin, accelerating systemic absorption ().

Step-by-Step Operational Workflow

Every protocol involving this compound must be treated as a self-validating system. You must verify that safety prerequisites are met before the chemical container is ever opened.

Phase 1: Pre-Operation Validation
  • First Aid Verification: Physically verify that a fresh, unexpired bottle of Polyethylene Glycol (PEG) 300 or 400 is present at the workstation. Do not proceed with the experiment if PEG is absent.

  • Engineering Controls: Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

Phase 2: Material Transfer and Weighing
  • Preparation: Line the fume hood working surface with chemical-absorbent pads (use polypropylene pads; avoid cellulose to prevent unwanted reactivity).

  • Handling: Tare the receiving vessel inside the hood. Use a static-free, grounded spatula to transfer the solid Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate.

  • Solubilization: If preparing a stock solution, add your solvent (e.g., DCM, DMF, or DMSO) directly to the closed vessel via syringe or addition funnel to minimize aerosolization. Caution: Dissolving this compound in DMSO drastically increases its dermal penetration rate.

Phase 3: Post-Operation Decontamination
  • Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for the ester (e.g., isopropanol), followed by a secondary wipe with soap and water.

  • Doff the outer butyl gloves first, clean the inner nitrile gloves with ethanol, and then carefully remove the inner gloves to avoid cross-contamination.

Spill Response and Disposal Plan

Immediate First Aid for Dermal Exposure

Standard water-drenching is strictly contraindicated for initial concentrated phenolic exposure.

  • Do Not Use Water Initially: Water will not dissolve the lipophilic ester effectively and will act as a carrier, spreading the chemical over a larger area of healthy skin.

  • Apply PEG-400: Immediately swab the affected area with copious amounts of Polyethylene Glycol (PEG) 300 or 400 using sterile gauze pads. PEG solubilizes the phenolic compound, lifting it safely from the tissue.

  • Continuous Swabbing: Continue swabbing with fresh PEG-soaked gauze for at least 15 minutes.

  • Medical Attention: Seek immediate emergency medical care, bringing the SDS and this operational guide with you.

Spill Containment & Disposal
  • Containment (<50g): Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Do not use paper towels.

  • Neutralization: Sweep the absorbed material into a compatible, sealable hazardous waste container. Wash the area thoroughly with a strong detergent solution (soap micelles are required to disperse the lipophilic ester).

  • Waste Segregation: Collect all operational waste in a dedicated "Non-Halogenated Phenolic Waste" container.

  • Chemical Incompatibilities: Never mix this waste with strong oxidizing agents, bleach (sodium hypochlorite), or strong bases. Mixing phenols with bleach generates highly toxic, volatile chlorinated phenols ().

Operational Safety Workflow Diagram

G N1 Pre-Operation Readiness (Verify PEG-400 & PPE) N2 Engineering Controls (Fume Hood Setup) N1->N2 N3 Material Handling (Weighing & Transfer) N2->N3 N4 Exposure Incident? N3->N4 N5 Immediate First Aid (Apply PEG-400, No Water) N4->N5 Yes N6 Reaction Execution (Closed System) N4->N6 No N7 Waste Segregation (Phenolic Waste Stream) N5->N7 N6->N7

Workflow for safe handling and exposure mitigation of phenolic cyclopropane derivatives.

References

  • Yale University Environmental Health & Safety. "Phenol Standard Operating Procedure." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Assessment of Occupational Exposure to Airborne Phenol and Biological Monitoring of Accumulation Trends." PMC10303867. Available at:[Link]

  • Monash University Occupational Health & Safety. "Phenol - OHS Information Sheet." Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
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Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
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